PROTAC GPX4 degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H57ClN10O10 |
|---|---|
Molecular Weight |
993.5 g/mol |
IUPAC Name |
4-[3-[4-[[1-[2-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C50H57ClN10O10/c1-32-45(61(68)69)44(54-71-32)50(67)59-28-26-58(27-29-59)46(34-6-10-36(51)11-7-34)35-8-12-37(13-9-35)70-31-42(63)57-20-16-33(17-21-57)30-56-24-22-55(23-25-56)19-3-18-52-39-5-2-4-38-43(39)49(66)60(48(38)65)40-14-15-41(62)53-47(40)64/h2,4-13,33,40,46,52H,3,14-31H2,1H3,(H,53,62,64) |
InChI Key |
HMSNFNLFZRKDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)CN5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=C(C=C9)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of PROTAC GPX4 Degrader-1: A Technical Guide to Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for targeting cancers resistant to conventional therapies. At the heart of this pathway lies Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that functions as a critical guardian against ferroptosis by neutralizing lipid hydroperoxides. The strategic removal of GPX4 from cancer cells presents a compelling strategy to induce ferroptotic cell death. Proteolysis targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides an in-depth exploration of the mechanism of action of PROTAC GPX4 degrader-1, a pioneering molecule in this class, and its implications for cancer therapy.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a flexible linker connecting the two. The primary mechanism of action involves the formation of a ternary complex between GPX4, the PROTAC, and the E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of GPX4. This polyubiquitination marks GPX4 for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[1][2]
Some GPX4 degraders, such as ZX703, have also been shown to induce GPX4 degradation through the autophagy-lysosome pathway, indicating a dual mechanism of action.[1][3] This involves the sequestration of the target protein within autophagosomes, which then fuse with lysosomes for degradation. The co-treatment with proteasome inhibitors like MG132 and lysosome inhibitors like chloroquine (B1663885) (CQ) can almost completely block the degradation of GPX4, confirming the involvement of both pathways for certain degraders.[1]
The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), a key initiating event in ferroptosis.[1][3] This oxidative stress overwhelms the cell's antioxidant capacity, leading to membrane damage and ultimately, cell death.
Quantitative Analysis of GPX4 Degraders
The efficacy of PROTAC GPX4 degraders is typically quantified by their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50). The DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum degradation achieved. The IC50 value indicates the concentration required to inhibit cell growth by 50%. Below is a summary of the reported quantitative data for various PROTAC GPX4 degraders.
| Degrader Name | GPX4 Ligand | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | IC50 (µM) | Cell Line | Reference(s) |
| This compound (DC-2) | ML210 | CRBN | 0.03 | Not Reported | 0.1 | HT1080 | [2][4] |
| ZX703 (5i) | ML210 | VHL | 0.135 | 86 | 0.435 | HT1080 | [1][5][6] |
| GDC-11 | ML162 | CRBN | >10 (33% degradation at 10 µM) | Not Reported | 11.69 | Not Specified | [7][8] |
| PROTAC GPX4 degrader-2 (18a) | RSL3 | cIAP | 1.68 (48h) | 85 (48h) | 2.37 | HT1080 | [9][10] |
| PROTAC GPX4 degrader-3 | Not Specified | Not Specified | 0.019 (24h) | Not Reported | 0.024 | HT1080 | [11] |
| PROTAC GPX4 degrader-4 | Not Specified | Not Specified | 0.00532 | Not Reported | 0.09 (RT4), 2.97 (T24), 7.58 (J82) | RT4, T24, J82 | [12] |
| PROTAC GPX4 degrader-5 | Not Specified | Hydrophobic tag | 0.028 | Not Reported | Not Reported | Not Specified | [12] |
| GDCNF-11 | Not Specified | HSP90 | 0.08 | Not Reported | Not Reported | HT1080 | [13] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human fibrosarcoma cell line HT1080 is commonly used for evaluating GPX4 degraders.[4][6] Other cancer cell lines such as DU145 (prostate cancer) can also be utilized.[3]
-
Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for GPX4 Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC GPX4 degrader for a specified duration (e.g., 12, 24, or 48 hours).[4][6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 (e.g., rabbit anti-GPX4) overnight at 4°C. A primary antibody against a housekeeping protein like GAPDH or β-actin should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the extent of GPX4 degradation relative to the loading control.
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC GPX4 degrader for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Assay Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizing the Molecular Machinery and Cellular Consequences
To better understand the complex processes involved in PROTAC-mediated GPX4 degradation and the subsequent induction of ferroptosis, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Mechanism of Action of this compound.
Figure 2: Experimental Workflow for Western Blot Analysis.
Figure 3: Induction of Ferroptosis by GPX4 Degradation.
Conclusion
This compound and subsequent molecules in its class represent a powerful and innovative strategy for inducing ferroptosis in cancer cells. By harnessing the cell's own protein degradation machinery, these molecules can effectively eliminate a key defense mechanism against oxidative stress, leading to targeted cell death. The in-depth understanding of their mechanism of action, coupled with robust quantitative analysis and detailed experimental protocols, provides a solid foundation for researchers and drug developers to further explore and optimize this promising therapeutic approach. As research progresses, the targeted degradation of GPX4 holds the potential to overcome drug resistance and offer new hope for patients with challenging cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorbyt.com [biorbyt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
The Takedown of a Ferroptosis Gatekeeper: A Technical Guide to PROTAC GPX4 Degrader-1 and Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of PROTAC GPX4 degrader-1, a pioneering molecule in the targeted degradation of Glutathione Peroxidase 4 (GPX4), a critical regulator of ferroptosis. By elucidating its mechanism of action and providing detailed experimental methodologies, this document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of ferroptosis induction in oncology and other disease areas.
Introduction: Targeting the Untargetable
Ferroptosis, an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides, has emerged as a promising therapeutic strategy, particularly for cancers resistant to conventional therapies.[1] The selenoenzyme GPX4 is the central gatekeeper of this pathway, reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] Consequently, the direct inhibition or degradation of GPX4 represents a key therapeutic vulnerability.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel modality for targeting proteins for degradation.[2] They function by hijacking the cell's ubiquitin-proteasome system to selectively eliminate a protein of interest. This guide focuses on this compound (also known as DC-2), a molecule designed to specifically induce the degradation of GPX4 and trigger ferroptosis.[3]
Mechanism of Action: A Tripartite Alliance for Degradation
This compound operates by forming a ternary complex between GPX4 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of GPX4, marking it for recognition and subsequent degradation by the proteasome. The depletion of GPX4 disables the cell's primary defense against lipid peroxidation, leading to an accumulation of lipid reactive oxygen species (ROS) and culminating in ferroptotic cell death.
References
The Discovery and Synthesis of PROTAC GPX4 Degrader-1: A Technical Guide
This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of PROTAC GPX4 degrader-1, also known as DC-2. This molecule represents a significant advancement in the field of targeted protein degradation, specifically for inducing ferroptosis in cancer cells by targeting the key antioxidant enzyme, Glutathione (B108866) Peroxidase 4 (GPX4).
Introduction: Targeting GPX4-Mediated Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Glutathione Peroxidase 4 (GPX4) is a central negative regulator of ferroptosis.[5] It functions by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from membrane damage and subsequent death. In various cancer types, elevated GPX4 expression is observed, contributing to therapy resistance.[1] Consequently, the targeted inhibition or degradation of GPX4 has emerged as a promising therapeutic strategy to induce ferroptosis selectively in cancer cells.[2][3][4]
PROTAC Technology: A New Modality for Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][6] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI.[6] This "tag" marks the protein for degradation by the proteasome.[6] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein targets.[6]
Discovery and Design of this compound (DC-2)
This compound (DC-2) was developed as a potent and specific degrader of GPX4.[7][8] The design strategy was based on a known covalent GPX4 inhibitor, ML210, which served as the warhead for targeting GPX4.[2][4][8] The discovery of DC-2 involved the synthesis of a series of PROTACs using ML210 as the GPX4-binding ligand, connected via different linkers to a ligand for an E3 ligase.[2][3] Through this systematic approach, DC-2 was identified as a highly effective degrader.[8]
Mechanism studies revealed that DC-2 induces the degradation of GPX4 through both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway.[2][4][8] This dual mechanism contributes to its potent activity in reducing cellular GPX4 levels, leading to the accumulation of lipid reactive oxygen species (ROS) and ultimately inducing ferroptosis in cancer cells.[2][4][8]
Quantitative Data Summary
The biological activity of this compound (DC-2) has been characterized in various cancer cell lines. The key quantitative data is summarized in the table below.
| Compound Name | Target | Cell Line | DC₅₀ (μM) | IC₅₀ (μM) | Reference |
| This compound (DC-2) | GPX4 | HT1080 | 0.03 | 0.1 | [7][8] |
-
DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the drug that inhibits a specific biological or biochemical function by 50%.
Signaling and Experimental Workflow Diagrams
GPX4-Regulated Ferroptosis Pathway
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway. GPX4 detoxifies lipid peroxides, thereby preventing their accumulation and subsequent cell death. System xc- transports cystine into the cell, which is a precursor for glutathione (GSH) synthesis. GSH is a necessary cofactor for GPX4 activity. Ferroptosis inducers can inhibit this pathway at various points, leading to lipid ROS accumulation and cell death.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to PROTAC GPX4 Degrader-1 and E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic modality, offering the potential to address previously "undruggable" targets. This guide focuses on PROTACs designed to degrade Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the prevention of ferroptosis, a form of iron-dependent regulated cell death. Degradation of GPX4 presents a compelling strategy for inducing ferroptosis in cancer cells, a mechanism distinct from traditional apoptosis-based therapies.
This technical document provides a comprehensive overview of a specific PROTAC, referred to herein as PROTAC GPX4 degrader-1 (also known as DC-2), and other notable GPX4 degraders. We will delve into their mechanism of action, the recruitment of E3 ubiquitin ligases, quantitative efficacy data, and detailed experimental protocols for their characterization.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), in this case, GPX4, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein. The polyubiquitinated GPX4 is then recognized and degraded by the 26S proteasome.[1][2] Some GPX4 degraders have also been shown to utilize the autophagy-lysosome pathway for degradation.[3][4]
The degradation of GPX4 disrupts its function in reducing lipid hydroperoxides to lipid alcohols, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[3][5][6]
E3 Ligase Recruitment: The Key to Degradation
The choice of E3 ligase is a critical aspect of PROTAC design, influencing degradation efficiency, selectivity, and potential tissue specificity. While the human genome encodes over 600 E3 ligases, only a handful have been effectively hijacked for PROTAC development, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common.[7][8][9]
This compound (DC-2) exemplifies a CRBN-recruiting degrader.[3] Other developed GPX4 degraders have successfully utilized the VHL E3 ligase, such as ZX703 (5i) , or even the cellular inhibitor of apoptosis protein (cIAP).[3][10] The selection of the E3 ligase can impact the stability and oral bioavailability of the PROTAC, with VHL-recruiting PROTACs sometimes offering advantages in these aspects.[3][11]
Quantitative Data Summary
The efficacy of PROTAC GPX4 degraders is typically assessed by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell viability assays. The following table summarizes available quantitative data for prominent GPX4 degraders.
| PROTAC Name | Target Ligand (Warhead) | E3 Ligase Recruited | Cell Line | DC50 | Dmax | IC50 | Citation(s) |
| This compound (DC-2) | ML210 | Cereblon (CRBN) | HT1080 | 0.03 µM (24h) | >90% | 0.1 µM | [12][13] |
| ZX703 (5i) | ML210 | von Hippel-Lindau (VHL) | HT1080 | 0.135 µM | >80% (at 12h) | Not Reported | [3] |
| PROTAC GPX4 degrader-2 (18a) | RSL3 | cIAP | HT1080 | 1.68 µM (48h) | 85% | 2.37 µM | [10][14] |
| GDC-11 | ML162 derivative | Cereblon (CRBN) | Not Specified | 33% degradation at 10 µM | Not Reported | 11.69 µM | Not directly cited |
| GDCNF-11 | Not Specified | HSP90-dependent | HT-1080 | 0.08 µM | Not Reported | Not Reported | [15] |
Experimental Protocols
Characterizing the activity of a PROTAC GPX4 degrader involves a series of biochemical and cell-based assays to confirm its mechanism of action and quantify its efficacy.
Western Blotting for GPX4 Degradation
This is a fundamental assay to visualize and quantify the reduction in GPX4 protein levels following PROTAC treatment.
Materials:
-
HT1080 cells (or other relevant cell line)
-
This compound (or other degrader)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPX4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.003-1 µM for DC-2) or a time-course at a fixed concentration for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize GPX4 levels to the loading control and express as a percentage of the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of GPX4 in a cell-free system.
Materials:
-
Recombinant human E1 (UBE1), E2 (e.g., UBE2D2), and E3 ligase complex (e.g., CUL4-DDB1-CRBN-RBX1)
-
Recombinant human GPX4 protein
-
Human recombinant ubiquitin
-
ATP
-
10X Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
PROTAC GPX4 degrader
-
SDS-PAGE gels, anti-GPX4 antibody, and Western blotting reagents
Protocol:
-
Reaction Setup: Prepare a master mix containing 1X ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Aliquot the master mix into reaction tubes.
-
Add the recombinant GPX4 protein and the E3 ligase complex.
-
Add the PROTAC at various concentrations (a no-PROTAC control is essential).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-GPX4 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated GPX4 indicates successful PROTAC-mediated ubiquitination.
Ternary Complex Formation Assays
Demonstrating the formation of the GPX4-PROTAC-E3 ligase ternary complex is crucial for confirming the PROTAC's mechanism of action. Several biophysical techniques can be employed.
-
In Vitro Pull-down Assay: [16][17] This method uses a tagged protein (either GPX4 or the E3 ligase) to pull down the other components of the ternary complex in the presence of the PROTAC. The pulled-down proteins are then detected by Western blotting.
-
Surface Plasmon Resonance (SPR): [18] SPR can measure the binding affinities and kinetics of the binary (PROTAC to GPX4 or E3 ligase) and ternary complexes in real-time.
-
Fluorescence Polarization (FP): [19][20] FP assays can be used to determine the binding affinity of the PROTAC to its target proteins. By pre-saturating the PROTAC with one protein and titrating in the second, the formation of the ternary complex can be monitored.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formation.
Mandatory Visualizations
Signaling Pathway of GPX4 Degradation and Ferroptosis Induction
Caption: PROTAC-mediated GPX4 degradation leads to lipid ROS accumulation and ferroptosis.
Experimental Workflow for PROTAC GPX4 Degrader Characterization
Caption: A typical workflow for the comprehensive characterization of a PROTAC GPX4 degrader.
Logical Relationship of PROTAC Components and Action
Caption: The components of a PROTAC molecule and their roles in mediating protein degradation.
Conclusion
PROTAC-mediated degradation of GPX4 is a novel and potent strategy for inducing ferroptosis in cancer cells. The rational design of these molecules, including the choice of the GPX4 ligand and the recruited E3 ligase, is critical for optimizing their degradation efficiency and therapeutic potential. This guide provides a foundational understanding of this compound and related compounds, along with the necessary experimental framework for their evaluation. As research in this area continues to expand, the development of more potent and selective GPX4 degraders holds significant promise for future cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular degradation systems in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 18. o2hdiscovery.co [o2hdiscovery.co]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of PROTAC GPX4 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of PROTAC GPX4 degrader-1, a representative proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4). This document outlines key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional molecule designed to selectively target GPX4 for degradation, thereby inducing ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers that are resistant to traditional inhibitors.[1] These degraders typically consist of a ligand that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two moieties.[1]
Quantitative Data on GPX4 Degradation
The efficacy of this compound is determined by its ability to induce the degradation of GPX4 in a potent and timely manner. The following tables summarize the degradation performance of representative PROTAC GPX4 degraders in cellular assays.
Table 1: Dose-Dependent Degradation of GPX4
| PROTAC GPX4 Degrader | Cell Line | DC50 | Notes | Source |
| DC-2 | HT1080 | 0.03 µM | A PROTAC-based GPX4 degrader. | [2] |
| 5i (ZX703) | HT1080 | 0.135 µM | A small-molecule VHL-based PROTAC degrader. | [1] |
| dGPX4 | Tumor Cells | N/A | Showed a five-fold enhancement of ferroptosis induction compared to a GPX4 inhibitor. | [3] |
Table 2: Kinetic Profile of GPX4 Degradation by PROTAC 5i (ZX703)
| Treatment Time with 0.2 µM 5i | Percentage of GPX4 Degraded in HT1080 cells |
| 6 hours | ~50% |
| 12 hours | >80% |
| 24 hours | Sustained degradation |
Data derived from kinetic studies of compound 5i.[1]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated GPX4 Degradation Pathway
This compound functions by forming a ternary complex between GPX4 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of GPX4, marking it for degradation by the proteasome. Some GPX4 degraders have also been shown to utilize the autophagy-lysosome pathway.[1]
Caption: PROTAC-mediated degradation pathway of GPX4.
General Experimental Workflow for Evaluating this compound
The evaluation of a novel PROTAC involves a series of in vitro experiments to determine its efficacy and mechanism of action.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Western Blot Analysis for GPX4 Degradation
This protocol is used to quantify the levels of GPX4 protein in cells following treatment with the PROTAC degrader.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HT1080) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.003-1 µM) for a specified duration (e.g., 24 hours) to determine the DC50.[2] For kinetic studies, treat cells with a fixed concentration (e.g., 0.2 µM) for different time points (e.g., 0, 2, 4, 6, 12, 24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and load them onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GPX4 band intensity to the corresponding loading control.
-
Calculate the percentage of GPX4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.[1]
-
Cellular Uptake and Intracellular Concentration Measurement (LC-MS/MS)
This protocol quantifies the amount of PROTAC that enters and accumulates within the cells.
-
Cell Treatment:
-
Seed a known number of cells in culture plates and treat them with this compound at a specific concentration and for a defined time.
-
-
Cell Harvesting and Lysis:
-
Wash the cells thoroughly with ice-cold PBS to remove any extracellular PROTAC.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation:
-
Clarify the cell lysate by centrifugation.
-
Perform protein precipitation (e.g., with acetonitrile) to extract the PROTAC from the lysate.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Develop a standard curve using known concentrations of the PROTAC to quantify the amount in the cell lysate.
-
-
Data Analysis:
-
Calculate the intracellular concentration of the PROTAC, often expressed as the amount of compound per number of cells (e.g., fmol/10^6 cells) or as a ratio of the intracellular to the extracellular concentration.
-
Subcellular Fractionation for Distribution Analysis
This protocol separates different cellular compartments to determine the localization of the PROTAC.
-
Cell Treatment and Harvesting:
-
Treat cells with the PROTAC as described for the uptake assay.
-
Harvest the cells and wash them with PBS.
-
-
Fractionation Procedure:
-
Resuspend the cell pellet in a hypotonic fractionation buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Perform a series of differential centrifugations to separate the cellular components:
-
Low-speed centrifugation (e.g., 720 x g) to pellet the nuclei.
-
Higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet the mitochondria.[4]
-
Ultracentrifugation of the subsequent supernatant (e.g., 100,000 x g) to pellet the membrane fraction and obtain the cytosolic fraction in the final supernatant.[4]
-
-
-
Analysis of Fractions:
-
Lyse each fraction and quantify the amount of PROTAC in each compartment using LC-MS/MS as described above.
-
Perform Western blot analysis on each fraction using antibodies for marker proteins of each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Na+/K+ ATPase for plasma membrane, and GAPDH for cytosol) to assess the purity of the fractions.
-
Live-Cell Imaging for Visualizing PROTAC Distribution
Fluorescently labeling the PROTAC allows for the direct visualization of its uptake and distribution in living cells.
-
Synthesis of Fluorescently Labeled PROTAC:
-
Synthesize a derivative of the this compound that is conjugated to a fluorescent dye (e.g., BODIPY, fluorescein).
-
-
Live-Cell Microscopy:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with the fluorescently labeled PROTAC.
-
If desired, co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, Hoechst for the nucleus).
-
Image the cells using a confocal or fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire images over time to observe the kinetics of uptake and changes in subcellular localization.
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity in different cellular regions to determine the relative distribution of the PROTAC.
-
Analyze the co-localization of the PROTAC signal with the signals from the organelle trackers.
-
Conclusion
The successful development of PROTAC GPX4 degraders relies on a thorough understanding of their cellular pharmacology, including their ability to enter cells, engage their target, and localize to the appropriate subcellular compartments. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of this compound and other novel protein degraders. By systematically assessing these parameters, researchers can optimize the design of PROTACs to achieve enhanced therapeutic efficacy.
References
- 1. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
In Vitro Characterization of PROTAC GPX4 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC GPX4 degrader-1 (also known as DC-2). It includes a summary of its degradation performance, detailed protocols for key biochemical and cellular assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound has been evaluated for its ability to induce the degradation of Glutathione (B108866) Peroxidase 4 (GPX4). The following table summarizes its performance in the HT1080 human fibrosarcoma cell line and compares it with other published GPX4 degraders.
| Compound Name | Ligand for GPX4 | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| This compound (DC-2) | ML210 | CRBN | 0.03 µM | Not Reported | HT1080 | [1][2] |
| PROTAC GPX4 degrader-2 (18a) | RSL3 | cIAP | 1.68 µM (48h) | 85% (48h) | HT1080 | [3][4] |
| PROTAC GPX4 degrader-5 | Not Specified | Not Specified | 28 nM | Not Reported | Not Specified | [5] |
| ZX703 (5i) | ML210 | VHL | 0.135 µM | 86% | HT1080 | [6] |
| GDC-11 | ML162 | CRBN | >10 µM (33% degradation at 10 µM) | Not Reported | Not Specified | [7] |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies for the essential in vitro assays used to characterize this compound are provided below.
Western Blotting for GPX4 Degradation
This protocol is used to quantify the dose-dependent degradation of GPX4 in cells treated with the PROTAC degrader.
Materials:
-
HT1080 cells
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPX4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.003-1 µM) for 24 hours.[1]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the GPX4 signal to the loading control (e.g., GAPDH).
-
Cell Viability (Cytotoxicity) Assay
This assay determines the effect of GPX4 degradation on cell viability, often as a measure of induced ferroptosis.
Materials:
-
HT1080 cells
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of GPX4 is mediated by the ubiquitin-proteasome system.
Materials:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (specific to the recruited E3 ligase), E3 ligase (e.g., CRBN or VHL complex), GPX4
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
Anti-GPX4 antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, recombinant GPX4, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add this compound to the reaction mixture. Include a control reaction without the degrader.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an anti-GPX4 antibody to detect a high molecular weight smear or laddering pattern, which indicates polyubiquitination of GPX4.
-
Alternatively, probe with an anti-ubiquitin antibody.
-
Visualizations: Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the action of this compound.
Caption: Mechanism of action for this compound.
Caption: GPX4's role in the ferroptosis signaling pathway.
Caption: Workflow for the in vitro characterization of GPX4 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:2916433-81-1| GlpBio [glpbio.cn]
- 3. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
GPX4 as a Therapeutic Target for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides, distinguishing it from other cell death pathways like apoptosis and necroptosis.[1][2] At the heart of the cellular defense against ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), a unique, glutathione-dependent selenoenzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols.[1] Elevated expression of GPX4 is observed in numerous cancer cells, and its inhibition or knockout has been shown to suppress tumor growth, making it a compelling therapeutic target.[1]
However, the shallow active site of GPX4 presents a challenge for the development of traditional small-molecule inhibitors.[1] Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful alternative. PROTACs are heterobifunctional molecules that recruit a target protein (in this case, GPX4) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own machinery.[1][3] This degradation-based approach offers several advantages, including the potential to target "undruggable" proteins, catalytic activity at sub-stoichiometric concentrations, and the ability to overcome drug resistance mechanisms associated with traditional inhibitors.[1] This guide provides an in-depth technical overview of the strategies, methodologies, and data related to the development of GPX4-targeting PROTACs.
The GPX4 Signaling Pathway in Ferroptosis
GPX4 is the central regulator of a key anti-ferroptotic pathway. Its function is intrinsically linked to the availability of its cofactor, glutathione (GSH). The canonical pathway involves the uptake of cystine via the system Xc- transporter, which is then reduced to cysteine. Cysteine, along with glutamate (B1630785) and glycine, is used to synthesize GSH. GPX4 utilizes GSH to detoxify lipid peroxides (L-OOH) into lipid alcohols (L-OH), thereby preventing the chain reaction of lipid peroxidation that ultimately leads to membrane damage and cell death. Inhibition or degradation of GPX4 disrupts this protective mechanism, leading to the accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis.[4][5][6]
Mechanism of Action: GPX4-Targeting PROTACs
GPX4-targeting PROTACs are designed to induce the degradation of the GPX4 protein. These chimeric molecules consist of three key components: a "warhead" that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[1]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to GPX4 and the E3 ligase, forming a ternary GPX4-PROTAC-E3 ligase complex.
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of GPX4.
-
Proteasomal Degradation: The poly-ubiquitinated GPX4 is now recognized and targeted for degradation by the 26S proteasome.
-
PROTAC Recycling: After degradation of the target, the PROTAC is released and can catalyze further rounds of degradation.
Some studies suggest that GPX4 degradation can also occur through the autophagy-lysosome pathway in addition to the ubiquitin-proteasome system.[1][7][8]
Reported GPX4-Targeting PROTACs
Several research groups have developed PROTACs targeting GPX4, utilizing different warheads, linkers, and E3 ligase ligands. The efficacy of these molecules is typically assessed by their ability to degrade GPX4 (measured as DC₅₀) and their cytotoxicity against cancer cell lines (measured as IC₅₀).
| PROTAC Name | GPX4 Warhead | E3 Ligase Ligand | DC₅₀ (µM) | IC₅₀ (µM) | Cell Line | Key Findings & Reference |
| 5i (ZX703) | ML210 | VHL | 0.135 | Not Reported | HT1080 | Degrades GPX4 via both proteasome and lysosome pathways.[1] |
| GDC-11 | ML162 | CRBN | >10 (33% degradation at 10 µM) | 11.69 | Not Specified | Showed a balanced profile of degradation, cytotoxicity, and lipid peroxide accumulation.[9][10] |
| 8e | RSL3 | VHL | Not Reported | Not Reported | HT1080 | 2-3 times more potent than RSL3 in anti-tumor assays; degrades GPX4 via UPS and autophagy.[8] |
| dGPX4 | ML162 | CRBN | Dose-dependent | Not Reported | HT1080 | Showed a five-fold enhancement of ferroptosis induction compared to the inhibitor ML162.[11] |
| DC-2 | ML210 | Not Specified | Not Reported | Not Reported | Not Specified | Degrades GPX4 via proteasome and autophagy; superior to ML210 in vivo.[12] |
| Au-PGPD | Peptide | MDM2 | Not Reported | Not Reported | ALL cells | Peptide-based PROTAC targeting a non-active site; selective for cancer cells with high MDM2.[13] |
Key Experimental Methodologies
Validating the mechanism and efficacy of GPX4-targeting PROTACs requires a series of well-defined experiments. Below are protocols for essential assays.
Assessment of GPX4 Degradation by Western Blot
This is the primary assay to confirm the PROTAC-induced degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HT1080 fibrosarcoma cells, which are sensitive to ferroptosis) in 6-well plates and allow them to adhere overnight.[7] Treat the cells with various concentrations of the GPX4 PROTAC, a negative control (e.g., the warhead alone), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to normalize protein levels.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using software like ImageJ to determine the percentage of GPX4 degradation relative to the vehicle control.[1]
To confirm the degradation mechanism, cells can be co-treated with a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., chloroquine, CQ).[1][3] Rescue of GPX4 levels in the presence of these inhibitors points to the involvement of the respective degradation pathway.
Cell Viability and Cytotoxicity Assay
This assay measures the functional consequence of GPX4 degradation—cell death.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of the GPX4 PROTAC. Treat the cells and include vehicle and no-treatment controls. To confirm that cell death is due to ferroptosis, include parallel treatments with the PROTAC plus a ferroptosis inhibitor like ferrostatin-1 or liproxstatin-1.[2]
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C.[14][15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well and incubate for 4 hours.[14] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC₅₀ value. Rescue of cell viability by ferroptosis inhibitors confirms the mechanism of action.
Measurement of Lipid ROS
A direct measurement of lipid peroxidation is a hallmark of ferroptosis and confirms the downstream effect of GPX4 degradation.[2]
Protocol (C11-BODIPY 581/591 Assay):
-
Cell Culture and Treatment: Seed cells in 6-well plates or imaging dishes. Treat with the GPX4 PROTAC, a positive control (e.g., RSL3), and a vehicle control for a predetermined time (e.g., 6-24 hours).[14]
-
Probe Loading: In the final 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.[14]
-
Cell Harvest and Washing: Wash the cells twice with PBS. For flow cytometry, harvest the cells by trypsinization and resuspend in PBS. For microscopy, add fresh imaging buffer.[14]
-
Analysis:
-
Flow Cytometry: Analyze the cells immediately. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green fluorescence signal (e.g., in the FITC channel) indicates lipid ROS accumulation.[14]
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Compare the shift from red to green fluorescence in treated versus control cells.
-
Overcoming Therapeutic Resistance
A significant advantage of the PROTAC modality is its potential to overcome drug resistance. Resistance to traditional inhibitors often arises from target protein mutations that prevent drug binding or from target protein overexpression. Because PROTACs can often tolerate mutations in the warhead binding site and only require transient binding to induce degradation, they can remain effective where inhibitors fail. By completely removing the target protein, PROTACs can also counteract resistance caused by overexpression or by the non-enzymatic scaffolding functions of the target. GPX4-targeting PROTACs, therefore, represent a promising strategy for treating cancers that have developed resistance to other therapies.[8][12]
Conclusion and Future Directions
Targeting GPX4 with PROTACs is a novel and highly promising strategy for inducing ferroptosis in cancer cells, particularly in drug-resistant contexts. The catalytic nature of PROTACs allows for potent, sustained degradation of GPX4, offering a distinct mechanistic advantage over traditional covalent inhibitors. The data from several reported GPX4 degraders demonstrate the feasibility and potential of this approach.
Future challenges and opportunities include optimizing the pharmacokinetic properties of these large molecules for in vivo applications, developing strategies for tumor-specific delivery to minimize potential on-target toxicity in normal tissues, and exploring novel E3 ligases to expand the therapeutic window.[11][16][17] Continued research into the design of next-generation GPX4 PROTACs, supported by the robust experimental methodologies outlined in this guide, holds the potential to translate this powerful technology into effective cancer therapeutics.
References
- 1. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Hydrophobic-Tagged Glutathione Peroxidase 4 (GPX4) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. esmed.org [esmed.org]
- 13. A GPX4 non-enzymatic domain and MDM2 targeting peptide PROTAC for acute lymphoid leukemia therapy through ferroptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting GPX4 in ferroptosis and cancer: chemical strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Lynchpin of Cancer Cell Survival: A Technical Guide to GPX4 and Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate dance between cell survival and cell death is a cornerstone of cancer biology. While traditional research has focused on apoptotic pathways, a newer, iron-dependent form of regulated cell death known as ferroptosis has emerged as a critical vulnerability in cancer, particularly in therapy-resistant and mesenchymal-like cancer cells. At the heart of the cellular defense against ferroptosis lies Glutathione (B108866) Peroxidase 4 (GPX4), a unique selenoenzyme that functions as the central guardian against lipid peroxidation. This technical guide provides an in-depth exploration of the pivotal role of GPX4 in cancer cell survival, the mechanism of ferroptosis, and the therapeutic potential of targeting this pathway. We will delve into the core signaling pathways, present quantitative data on GPX4 expression and inhibitor efficacy, and provide detailed experimental protocols for key assays in ferroptosis research.
The Central Role of GPX4 in Preventing Ferroptosis
Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] This process is distinct from other forms of cell death in its morphology, biochemistry, and genetics.[3] The primary function of GPX4 is to reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic lipid alcohols (PLOH) using glutathione (GSH) as a cofactor.[4][5] This singular ability to detoxify lipid peroxides within biological membranes makes GPX4 the master regulator of ferroptosis.[6]
Inhibition or inactivation of GPX4 leads to an unchecked accumulation of lipid peroxides, culminating in membrane damage and cell death.[1][2] This dependency on GPX4 is particularly pronounced in certain cancer subtypes, including those with high mesenchymal characteristics and those that have developed resistance to conventional therapies.[4]
The GPX4 Signaling Axis: A Network of Regulation
The activity and expression of GPX4 are tightly controlled by a network of upstream regulators and are intertwined with other cellular signaling pathways.
The Canonical System Xc-/GSH/GPX4 Pathway
The canonical pathway for ferroptosis suppression revolves around the cystine/glutamate antiporter (System Xc-), glutathione (GSH) synthesis, and GPX4 activity. System Xc- imports extracellular cystine, which is subsequently reduced to cysteine, a rate-limiting precursor for the synthesis of the antioxidant tripeptide glutathione (GSH).[3] GSH serves as an essential cofactor for GPX4's enzymatic activity.[1][2] Therefore, inhibition of System Xc- (e.g., by erastin) or depletion of GSH leads to the inactivation of GPX4 and the induction of ferroptosis.[6]
Figure 1: The canonical System Xc-/GSH/GPX4 pathway for ferroptosis suppression.
Transcriptional Regulation by p53 and NRF2
The tumor suppressor p53 has a dual and context-dependent role in regulating ferroptosis.[7][8] In some contexts, p53 can promote ferroptosis by transcriptionally repressing the expression of SLC7A11, a key component of System Xc-, thereby limiting cystine uptake and GSH synthesis.[1][9] Conversely, in other situations, p53 has been shown to inhibit ferroptosis.[7][8]
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response.[10][11] Under conditions of oxidative stress, NRF2 translocates to the nucleus and promotes the transcription of a battery of antioxidant genes, including those involved in GSH synthesis and GPX4 itself.[12][13] Consequently, activation of the NRF2 pathway can confer resistance to ferroptosis.[11]
Figure 2: Transcriptional regulation of the GPX4 pathway by p53 and NRF2.
Crosstalk with Other Cell Death Pathways
Ferroptosis is not an isolated process and exhibits significant crosstalk with other cell death pathways, such as apoptosis and autophagy.[1][3] For instance, some molecules are shared between these pathways.[1] Autophagy can contribute to ferroptosis by degrading ferritin, an iron storage protein, thereby increasing the intracellular pool of labile iron.[3] The interplay between these pathways is complex and context-dependent, offering potential avenues for combination therapies.[2]
GPX4 in Cancer: Expression and Therapeutic Targeting
The dependence of cancer cells on GPX4 presents a compelling therapeutic window for inducing ferroptosis to eliminate tumors, especially those resistant to conventional treatments.
GPX4 Expression in Cancer
Analysis of large-scale cancer databases such as The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO) has revealed that GPX4 is overexpressed in a wide range of human cancers compared to their normal tissue counterparts.[14] This overexpression is often associated with more advanced tumor stages and poorer patient prognosis.[4][15]
| Cancer Type | GPX4 Expression Status | Reference |
| Thyroid Cancer | Significantly higher in tumor tissues vs. normal tissues. | |
| Colorectal Adenocarcinoma | Higher expression in primary and metastatic tissues vs. healthy colon. | |
| Endometrial Carcinoma | Significantly up-regulated in tumor tissues and cell lines. | [14] |
| Lung Adenocarcinoma (TKI-resistant) | Up-regulated in TKI-resistant cell lines. | [16] |
| Pan-cancer Analysis (TCGA) | Higher expression in 22 of 33 cancer types. | [15] |
Pharmacological Inhibition of GPX4
A growing number of small molecule inhibitors targeting GPX4 have been developed and are being investigated for their anticancer properties. These inhibitors can be broadly classified into those that directly bind to and inactivate GPX4 (e.g., RSL3, ML162) and those that indirectly inhibit GPX4 by depleting its cofactor, GSH (e.g., erastin).[6][17]
| Compound | Target | Cancer Cell Line(s) | IC50 | Reference |
| RSL3 | GPX4 (direct) | NSCLC cell lines | Varies by cell line | [18] |
| Erastin | System Xc- | Rhabdomyosarcoma | 0.1 - 5 µM | [17] |
| Compound 16 | GPX4 (covalent) | 22Rv1 (prostate cancer) | 1.53 µM | [19] |
| Compound 14 | GPX4 (covalent) | 22Rv1 (prostate cancer) | 10.94 µM | [19] |
| Gpx4/cdk-IN-1 (B9) | GPX4 and CDK4/6 | MDA-MB-231 (breast), HCT-116 (colon) | 0.80 µM, 0.75 µM | [20] |
Experimental Protocols for Ferroptosis Research
Accurate and reproducible methods for inducing and measuring ferroptosis are crucial for advancing research in this field. Below are detailed protocols for key assays.
Induction of Ferroptosis in Cell Culture
Figure 3: General workflow for inducing ferroptosis in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
Ferroptosis inhibitor (e.g., ferrostatin-1)
-
Vehicle control (e.g., DMSO)
-
Multi-well plates or other appropriate culture vessels
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of the ferroptosis inducer in complete cell culture medium. For control wells, prepare medium with the vehicle alone and medium containing the ferroptosis inhibitor.
-
Remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubate the cells for the desired time period (typically 24-48 hours).
-
Proceed with downstream assays to measure ferroptosis markers.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that incorporates into cellular membranes. Upon oxidation by lipid ROS, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[21][22][23]
Materials:
-
Cells treated as described in section 4.1
-
C11-BODIPY 581/591 dye
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
At the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.[24]
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Harvest the cells (if using flow cytometry) and wash them twice with PBS or HBSS to remove excess dye.[21]
-
Resuspend the cells in PBS or HBSS for analysis.
-
Analyze the cells by flow cytometry or fluorescence microscopy. For flow cytometry, measure the fluorescence intensity in the green (e.g., FITC) and red (e.g., PE-Texas Red) channels.[25][26]
Measurement of Intracellular Glutathione (GSH)
Principle: The Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups, such as in GSH, to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[27][28]
Materials:
-
Treated cells
-
Lysis buffer (e.g., 50 mM K2HPO4, 1 mM EDTA, pH 6.5, 0.1% Triton X-100)
-
Reaction buffer (e.g., 0.1 M Na2HPO4, 1 mM EDTA, pH 8)
-
DTNB solution (4 mg/mL in reaction buffer)
-
GSH standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Harvest and lyse the cells in ice-cold lysis buffer.[27]
-
Centrifuge the lysate to remove cellular debris.
-
In a 96-well plate, add a known volume of cell lysate and a series of GSH standards to separate wells.[27]
-
Add reaction buffer to each well.
-
Initiate the reaction by adding the DTNB solution to all wells.
-
Incubate the plate for 15 minutes at 37°C.[27]
-
Measure the absorbance at 405-412 nm using a microplate reader.
-
Calculate the GSH concentration in the samples based on the GSH standard curve.
In Vitro GPX4 Activity Assay
Principle: This assay measures GPX4 activity through a coupled enzyme reaction. GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) using GSH, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.[29][30]
Materials:
-
Cell lysate or recombinant GPX4
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
NADPH solution
-
Glutathione Reductase (GR) solution
-
GSH solution
-
Cumene hydroperoxide (substrate)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and control cells.
-
In a 96-well UV-transparent plate, add the following in order: assay buffer, NADPH, GSH, GR, and cell lysate. Include a no-enzyme control.[29]
-
Initiate the reaction by adding cumene hydroperoxide to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 10-20 minutes.[29]
-
Calculate the rate of decrease in absorbance at 340 nm (the rate of NADPH consumption). This rate is proportional to the GPX4 activity.
Conclusion and Future Directions
GPX4 stands as a critical gatekeeper of cancer cell survival, particularly in the context of therapy resistance. Its central role in suppressing ferroptosis has unveiled a promising therapeutic vulnerability. The development of potent and specific GPX4 inhibitors holds immense potential for the treatment of aggressive and drug-resistant cancers. Future research should focus on elucidating the intricate regulatory networks governing GPX4 expression and activity, identifying predictive biomarkers for sensitivity to GPX4 inhibition, and developing novel therapeutic strategies, including combination therapies that synergistically induce ferroptosis. A deeper understanding of the interplay between ferroptosis and other cellular processes will undoubtedly pave the way for innovative and effective anti-cancer treatments.
References
- 1. Correlation of Ferroptosis and Other Types of Cell Death in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The crosstalk between autophagy and ferroptosis: what can we learn to target drug resistance in cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Regulation of ferroptotic cancer cell death by GPX4. | Broad Institute [broadinstitute.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. p53 in ferroptosis regulation: the new weapon for the old guardian - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. explorationpub.com [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased expression of GPX4 promotes the tumorigenesis of thyroid cancer by inhibiting ferroptosis and predicts poor clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of GPX4 as a therapeutic target for lung adenocarcinoma after EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 23. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 28. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols: PROTAC GPX4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of PROTAC GPX4 degrader-1 (also known as DC-2), a proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4) and trigger ferroptosis in cancer cells.
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation, a key event in the iron-dependent cell death pathway known as ferroptosis. By reducing lipid hydroperoxides to non-toxic lipid alcohols, GPX4 acts as a central negative regulator of ferroptosis.[1] Elevated GPX4 expression has been observed in various cancer cells, contributing to their resistance to therapy.
This compound is a heterobifunctional molecule that co-opts the ubiquitin-proteasome system to selectively target and degrade the GPX4 protein. It consists of a ligand that binds to GPX4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GPX4, resulting in an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis. This targeted degradation approach offers a promising therapeutic strategy for cancers dependent on GPX4 for survival.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on studies conducted in the HT1080 human fibrosarcoma cell line.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration) | HT1080 | 0.03 µM | --INVALID-LINK-- |
| Incubation Time for Degradation | HT1080 | 24 hours | --INVALID-LINK-- |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to eliminate GPX4. The degradation of GPX4 disrupts the cellular defense against lipid peroxidation, leading to ferroptosis.
References
Application Notes and Protocols for PROTAC GPX4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of PROTAC GPX4 degrader-1, also known as DC-2, a potent and selective degrader of Glutathione Peroxidase 4 (GPX4). The degradation of GPX4 induces ferroptosis, a form of iron-dependent programmed cell death, which has emerged as a promising therapeutic strategy for various diseases, particularly cancer.
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the GPX4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a catalytic mode of action and has the potential to overcome limitations of traditional small molecule inhibitors.
Disclaimer: As of the latest available information, specific in vivo dosage and administration protocols for this compound (DC-2) in mice have not been publicly disclosed in detail. The following sections provide available in vitro data for this compound and a representative in vivo protocol based on a different GPX4 degrader (GPX4-AUTAC) to serve as a practical example for preclinical study design.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a representative GPX4 degrader with published in vivo data.
| Compound Name | Alias | In Vitro Activity (DC50) | In Vivo Dosage | Administration Route | Dosing Schedule | Animal Model |
| This compound | DC-2 | 0.03 µM (in HT1080 cells) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| GPX4-AUTAC | N/A | Not specified in snippet | 10-20 mg/kg | Intraperitoneal (i.p.) | Daily for 10-12 days | MDA-MB-231 tumor xenograft mice |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of GPX4. This leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately triggers ferroptosis.
Caption: Mechanism of this compound leading to ferroptosis.
Experimental Protocols
In Vitro GPX4 Degradation Assay
Objective: To determine the in vitro degradation concentration (DC50) of this compound.
Materials:
-
This compound (DC-2)
-
HT1080 fibrosarcoma cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
DMSO (for stock solution)
-
96-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-GPX4, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Seeding: Seed HT1080 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should range from 0.001 µM to 10 µM. Add the diluted compound to the cells and incubate for 24 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against GPX4 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the GPX4 signal to the GAPDH signal. Plot the percentage of GPX4 remaining versus the log concentration of the degrader to determine the DC50 value.
In Vivo Antitumor Efficacy Study (Representative Protocol)
Objective: To evaluate the in vivo antitumor efficacy of a GPX4 degrader in a mouse xenograft model. This protocol is based on studies with GPX4-AUTAC and serves as an example.
Materials:
-
GPX4 degrader (e.g., GPX4-AUTAC)
-
Female BALB/c nude mice (4-6 weeks old)
-
MDA-MB-231 breast cancer cells
-
Matrigel
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the GPX4 degrader formulation. For example, for GPX4-AUTAC, a dose of 10-20 mg/kg is administered.
-
Administer the degrader or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for 10-12 consecutive days.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform downstream analyses such as Western blotting to confirm GPX4 degradation in tumor tissues, and immunohistochemistry for proliferation markers (e.g., Ki-67) and ferroptosis markers (e.g., 4-HNE).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study evaluating a PROTAC GPX4 degrader.
Caption: A typical workflow for in vivo evaluation of a PROTAC GPX4 degrader.
Measuring GPX4 Degradation with PROTAC GPX4 Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Its role in preventing this cell death pathway has made it a compelling therapeutic target in various diseases, particularly in cancer.[3] Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins via the cell's own ubiquitin-proteasome system.[4] PROTAC GPX4 degrader-1, also known as DC-2, is a heterobifunctional molecule designed to specifically target GPX4 for degradation, thereby inducing ferroptosis in cancer cells.[5]
These application notes provide detailed protocols for measuring the degradation of GPX4 induced by this compound using Western blotting, a standard and widely accepted method for quantifying protein levels.
Mechanism of Action: this compound (DC-2)
This compound is composed of a ligand that binds to GPX4, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] Upon entering the cell, it forms a ternary complex with GPX4 and the E3 ligase. This proximity facilitates the ubiquitination of GPX4, marking it for recognition and subsequent degradation by the 26S proteasome.[4] Some evidence also suggests the involvement of the autophagy-lysosome pathway in the degradation process induced by certain GPX4 degraders.[5] The depletion of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[5]
References
- 1. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of PROTAC GPX4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and quantification of Glutathione Peroxidase 4 (GPX4) degradation mediated by PROTAC GPX4 degrader-1 using Western blotting. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological and experimental workflows.
Introduction to PROTAC-mediated GPX4 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1] this compound is designed to bring GPX4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GPX4.[2][3] GPX4 is a crucial enzyme that protects cells from membrane lipid peroxidation and a key regulator of ferroptosis, a form of programmed cell death.[4][5] Its degradation represents a promising therapeutic strategy for diseases where GPX4 is overexpressed or plays a critical protective role, such as in certain cancers.[6][7]
Key Quantitative Data
The efficacy of this compound and other reported GPX4 degraders is typically assessed by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for GPX4 degradation in the HT1080 human fibrosarcoma cell line.
Table 1: Dose-Dependent Degradation of GPX4 by PROTACs in HT1080 Cells
| PROTAC Compound | DC50 (µM) | Dmax (%) | Treatment Time (hours) | E3 Ligase Ligand |
| This compound (DC-2) | 0.03 | Not specified | 24 | CRBN |
| Compound 5i | 0.135 | 86 | 12 | VHL |
| Compound 18a | 1.68 | 85 | 48 | cIAP |
Data compiled from multiple sources.[2][8][9]
Table 2: Time-Course of GPX4 Degradation by Compound 5i in HT1080 Cells
| Treatment Time (hours) | GPX4 Degradation (%) |
| 0 | 0 |
| 6 | ~50 |
| 12 | >80 |
| 24 | Sustained |
Data is approximate based on graphical representation in the cited literature.[8]
Signaling and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: GPX4 Ferroptosis Regulation Pathway.
Caption: PROTAC Western Blot Workflow.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the degradation of GPX4 induced by this compound.
Cell Culture and Treatment
-
Cell Line: HT1080 (human fibrosarcoma) cells are a commonly used and responsive cell line for GPX4 degradation studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.003 µM to 1 µM.[3] Treat the cells for a fixed time, for example, 24 hours.
-
Time-Course: Treat cells with a fixed concentration of the degrader (e.g., a concentration around the DC50, such as 0.03 µM or 0.1 µM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Controls: Include a vehicle control (e.g., DMSO) at the same final concentration as the highest degrader concentration. To investigate the degradation mechanism, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a lysosome inhibitor (e.g., 50 µM chloroquine) for 1-2 hours before adding the PROTAC degrader.[10]
-
Protein Extraction and Quantification
-
Lysis:
-
After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. .
-
-
Homogenization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare protein samples for loading by mixing the lysate with 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (e.g., 1:1000 dilution) and a loading control such as GAPDH or β-actin (e.g., 1:5000 dilution) in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the GPX4 band intensity to the corresponding loading control band intensity for each sample. Calculate the percentage of GPX4 degradation relative to the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 8. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lipid ROS Assay with PROTAC GPX4 Degrader-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation by reducing lipid hydroperoxides to lipid alcohols.[1][2] The inhibition or degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately inducing a form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1][3][4] This pathway has emerged as a promising therapeutic target in various diseases, particularly in cancer.[5][6]
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins via the ubiquitin-proteasome system.[7][8] PROTAC GPX4 degrader-1 is a heterobifunctional molecule designed to specifically target GPX4 for degradation, thereby inducing ferroptosis.[9][10] One such degrader has shown a degradation concentration (DC50) of 0.03 μM in HT1080 cells.[10]
This document provides a detailed protocol for assessing the induction of lipid ROS in cultured cells following treatment with this compound. The assay utilizes the fluorescent probe C11-BODIPY™ 581/591, a sensitive indicator of lipid peroxidation.[11][12][13] This ratiometric probe shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for a quantitative measure of lipid ROS accumulation.[13]
Signaling Pathway and Experimental Workflow
The degradation of GPX4 by the PROTAC disrupts the cellular defense against lipid peroxidation, leading to the accumulation of lipid ROS and subsequent ferroptosis. The experimental workflow is designed to quantify this increase in lipid ROS.
Caption: Mechanism of this compound and its downstream effects.
Caption: Experimental workflow for the lipid ROS assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line known to be sensitive to ferroptosis (e.g., HT1080, PANC1, or as determined by the researcher).
-
This compound: Prepare a stock solution in an appropriate solvent like DMSO.[9]
-
C11-BODIPY™ 581/591 (Lipid Peroxidation Sensor): Prepare a 1-10 mM stock solution in high-quality anhydrous DMSO.[11][13]
-
Positive Control (Optional): Cumene (B47948) hydroperoxide or RSL3 (a known GPX4 inhibitor) can be used to induce lipid peroxidation.[11][14]
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Anhydrous DMSO.
-
Multi-well plates (e.g., 96-well black, clear-bottom plates for microscopy or appropriate plates for flow cytometry).
-
Flow cytometer or fluorescence microscope with appropriate filter sets.
Protocol: Lipid ROS Detection using C11-BODIPY™ 581/591
This protocol is adapted for a 96-well plate format and can be scaled as needed.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Positive control (e.g., cumene hydroperoxide at a final concentration of 100 µM for 2 hours, or RSL3 at an appropriate concentration).[13]
-
Untreated control.
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC degrader and controls.
-
Incubate for a time course determined by the experimental design (e.g., 6, 12, 24 hours) to allow for GPX4 degradation and subsequent lipid ROS accumulation.
-
-
Staining with C11-BODIPY™ 581/591:
-
Washing and Imaging/Analysis:
-
Carefully remove the staining solution.
-
Wash the cells three times with warm PBS.[13]
-
Add fresh PBS or a suitable imaging buffer to the wells.
-
Proceed immediately to data acquisition.
-
-
Data Acquisition:
-
Fluorescence Microscopy:
-
Capture images using two different filter sets:
-
Green channel (oxidized probe): Excitation/Emission ~488/510 nm.
-
Red channel (reduced probe): Excitation/Emission ~581/591 nm.[13]
-
-
-
Flow Cytometry:
-
-
Data Analysis:
-
Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each cell or population. An increase in this ratio indicates an increase in lipid peroxidation.
-
Normalize the ratios of the treated samples to the vehicle control.
-
Plot the normalized ratio against the concentration of the this compound to generate a dose-response curve.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate easy comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Green/Red Fluorescence Ratio (± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | - | 24 | 1.00 ± 0.05 | 1.0 | - |
| This compound | 0.01 | 24 | 1.52 ± 0.08 | 1.52 | <0.05 |
| This compound | 0.1 | 24 | 3.25 ± 0.15 | 3.25 | <0.001 |
| This compound | 1 | 24 | 5.78 ± 0.21 | 5.78 | <0.0001 |
| Positive Control (RSL3) | 1 | 24 | 6.12 ± 0.25 | 6.12 | <0.0001 |
Note: The data presented in the table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific PROTAC degrader used. Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
References
- 1. GPX4 at the Crossroads of Lipid Homeostasis and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 3. Lipid peroxidation and ferroptosis: The role of GSH and GPx4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ferroptosis Pathway | Rockland [rockland.com]
- 5. System Xc -/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPX4: The hub of lipid oxidation, ferroptosis, disease and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. amsbio.com [amsbio.com]
- 11. Invitrogen BODIPY 581/591 C11 (Lipid Peroxidation Sensor) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 12. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abpbio.com [abpbio.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Measurements of lipid peroxidation with the use of C11-BODIPY 581/591 [bio-protocol.org]
Application Notes and Protocols for Assessing Cell Viability in Response to PROTAC GPX4 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] PROTAC GPX4 degrader-1 is a heterobifunctional molecule that induces the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in preventing lipid peroxidation.[3][4] The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering a form of iron-dependent regulated cell death known as ferroptosis.[4][5] Assessing the impact of this compound on cell viability is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for commonly used cell viability assays and illustrative diagrams of the underlying mechanisms and experimental workflows.
Mechanism of Action
This compound functions by forming a ternary complex between GPX4 and an E3 ubiquitin ligase.[1] This proximity facilitates the ubiquitination of GPX4, marking it for degradation by the 26S proteasome.[1][6] The depletion of GPX4 compromises the cell's ability to reduce toxic phospholipid hydroperoxides to non-toxic lipid alcohols, a critical step in preventing ferroptosis.[7][8] The subsequent accumulation of lipid peroxides, in the presence of iron, leads to membrane damage and cell death.[7] Some GPX4 degraders have been shown to induce degradation through both the ubiquitin-proteasome system and the autophagy-lysosome pathway.[4]
Data Presentation
The following table summarizes the reported efficacy of this compound (also referred to as DC-2) in various cell lines.
| Compound Name | Cell Line | Assay Type | Endpoint | Value | Citation |
| This compound (DC-2) | HT1080 | Western Blot | DC₅₀ | 0.03 µM | [3] |
| This compound (DC-2) | Calu-1 | MTT Assay | IC₅₀ (24h) | Not specified | [3][9] |
| This compound (DC-2) | HEK-293T | MTT Assay | IC₅₀ (24h) | 1.1 µM | [3][10] |
DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to reduce the level of the target protein by 50%. IC₅₀ (Inhibitory Concentration 50): The concentration of the degrader required to inhibit a biological process (e.g., cell proliferation) by 50%.
Mandatory Visualizations
Signaling Pathway of GPX4 Degradation and Ferroptosis Induction
Caption: this compound induces ferroptosis by mediating the ubiquitination and proteasomal degradation of GPX4, leading to increased lipid peroxidation.
Experimental Workflow for Cell Viability Assessment
Caption: A generalized experimental workflow for assessing cell viability following treatment with a PROTAC degrader, detailing steps from cell seeding to data analysis for different assays.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[11]
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Opaque-walled 96-well or 384-well plates[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[6]
-
Luminometer[6]
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multi-well plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[12] Include wells with medium only for background measurement.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the experimental wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[11]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized CellTiter-Glo® Substrate to room temperature.[12][13] Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[12][13]
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]
-
-
Data Acquisition: Measure the luminescence using a plate luminometer.[11]
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Clear 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate spectrophotometer[11]
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at an optimal density in 100 µL of culture medium.
-
Compound Treatment: After allowing cells to adhere (if applicable), treat them with serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well to dissolve the formazan.[11] Mix thoroughly on an orbital shaker for about 15 minutes.[11]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm).[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the compound concentration.[15]
Protocol 3: Annexin V Apoptosis/Ferroptosis Detection Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.[16] While ferroptosis is distinct from apoptosis, Annexin V staining can be used to quantify cell death.[17] It is often used with a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic/ferroptotic (Annexin V positive, PI/7-AAD negative) and late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive) cells.[18]
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Annexin V-fluorochrome conjugate (e.g., FITC, PE)
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
-
1X Binding Buffer[19]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting:
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]
-
Staining:
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[19]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic/ferroptotic, late apoptotic/necrotic, and necrotic) based on the fluorescence signals.
Disclaimer: These protocols provide a general framework. Optimization of cell density, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-dependent autophagic degradation of GPX4 drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Annexin V-PE Kit Protocol [hellobio.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: PROTAC GPX4 Degrader-1 for In Vivo Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. Glutathione peroxidase 4 (GPX4) is a key enzyme that sayaverts ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] In certain cancer cells, particularly those in a mesenchymal-like state or those resistant to conventional therapies, there is a heightened dependency on GPX4 for survival.[2] This dependency presents a promising therapeutic window for cancer treatment.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC designed to target GPX4, such as PROTAC GPX4 degrader-1, offers a novel therapeutic strategy to induce ferroptosis in cancer cells by eliminating the GPX4 protein. This document provides detailed application notes and protocols for the use of this compound in in vivo tumor models.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two.[3] The binding of the PROTAC to both GPX4 and the E3 ligase brings them into close proximity, facilitating the ubiquitination of GPX4. Poly-ubiquitinated GPX4 is then recognized and degraded by the proteasome.[3] The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death in cancer cells.[4] Some GPX4 degraders have been shown to utilize both the ubiquitin-proteasome system and the autophagy-lysosome pathway for degradation.[4]
Data Presentation
The following tables summarize the in vitro and in vivo data for various PROTAC GPX4 degraders.
Table 1: In Vitro Activity of PROTAC GPX4 Degraders
| Compound Name | Warhead | E3 Ligase Ligand | DC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| dGPX4 | ML162 | CRBN | ~0.2 | HT1080 | - | [5] |
| DC-2 | ML210 | CRBN | 0.03 | HT1080 | 0.1 | [6] |
| 8e | RSL3 | VHL | - | HT1080 | (2-3x more potent than RSL3) | [6] |
| ZX703 (5i) | ML210 | VHL | 0.135 | HT1080 | - | [3] |
Table 2: In Vivo Efficacy of PROTAC GPX4 Degrader (dGPX4)
| Animal Model | Tumor Cell Line | Treatment | Dosing Regimen | Tumor Growth Inhibition | Pharmacodynamic Marker | Reference |
| Nude Mice | HT1080 Xenograft | dGPX4@401-TK-12 (Lipid Nanoparticles) | Intravenous injection | Significant tumor growth suppression | Reduced GPX4 protein levels in tumor tissue | [5] |
Note: Detailed quantitative in vivo data for other PROTAC GPX4 degraders is limited in publicly available literature.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. Immunohistochemical detection of 4-HNE(4-hydoxy-2-nonenal): JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ltk.uzh.ch [ltk.uzh.ch]
- 5. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: PROTAC GPX4 Degrader-1 for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has been increasingly implicated in the pathology of various neurodegenerative diseases.[1] The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides.[2] Genetic inactivation or inhibition of GPX4 can trigger ferroptosis and subsequent neuronal death, making it a compelling therapeutic target.[3]
PROteolysis TArgeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] PROTAC GPX4 degrader-1, also known as DC-2, is a potent PROTAC that has been shown to induce the degradation of GPX4 and trigger ferroptosis.[4] While much of the existing research on GPX4 degraders has focused on cancer, the fundamental role of GPX4 in preventing ferroptotic neuronal cell death suggests a strong therapeutic potential for these molecules in the context of neurodegeneration.
These application notes provide a comprehensive overview of the potential applications and detailed protocols for utilizing this compound in neurodegenerative disease models. The information is intended to guide researchers in exploring the therapeutic utility of targeted GPX4 degradation in this critical area of research.
Mechanism of Action
This compound (DC-2) functions by simultaneously binding to GPX4 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of GPX4, marking it for degradation by the proteasome. The subsequent depletion of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately inducing ferroptosis in the targeted cells.
Data Presentation
While specific data for this compound in neurodegenerative models is not yet widely published, the following table summarizes its known activity in a cancer cell line, which can serve as a reference for designing initial experiments in neuronal models.
| Compound Name | Cell Line | DC₅₀ | IC₅₀ | Notes |
| This compound (DC-2) | HT1080 (Fibrosarcoma) | 0.03 µM | Not Reported | Induces GPX4 degradation and subsequent ferroptosis.[4] |
Signaling Pathways and Experimental Workflows
GPX4-Mediated Ferroptosis Signaling Pathway
The following diagram illustrates the central role of GPX4 in the ferroptosis signaling pathway. GPX4 detoxifies lipid peroxides, a process that is inhibited by the action of this compound.
Caption: GPX4 detoxifies lipid peroxides to prevent ferroptosis. This compound recruits an E3 ligase to GPX4, leading to its degradation.
Experimental Workflow for In Vitro Evaluation
This workflow outlines the key steps for assessing the efficacy of this compound in a neuronal cell culture model.
References
Application Notes and Protocols: PROTAC GPX4 Degrader-1 for the Study of Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease relapse. A promising strategy to overcome this challenge is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by neutralizing lipid hydroperoxides. Notably, many drug-resistant cancers exhibit an increased reliance on GPX4 for survival, making it an attractive therapeutic target.[1][2]
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers several advantages over traditional inhibitors, including the potential to overcome resistance mechanisms.[4][5]
PROTAC GPX4 degrader-1 (also known as DC-2) is a potent and specific degrader of GPX4.[6][7] By eliminating the GPX4 protein, this molecule effectively induces ferroptosis in cancer cells, presenting a compelling approach to eradicate drug-resistant tumors. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and potentially overcome drug resistance in cancer.
Data Presentation
The following table summarizes the in vitro efficacy of this compound and other relevant GPX4-targeting compounds. While direct comparative data for this compound in isogenic sensitive and resistant cell lines is emerging, the available data and findings for other GPX4 PROTACs strongly support their enhanced efficacy in resistant contexts.
| Compound | Cell Line | Type | DC50 (µM) | IC50 (µM) | Notes |
| This compound (DC-2) | HT1080 | Fibrosarcoma | 0.03 | 0.1 | Potent degradation and growth inhibition.[6] |
| This compound (DC-2) | A-375 | Melanoma | - | 0.2 | Demonstrates activity in another cancer cell line.[6] |
| This compound (DC-2) | Calu-1 | Lung Cancer | - | - | Antiproliferative activity confirmed. |
| This compound (DC-2) | HEK-293T | Embryonic Kidney | - | 1.1 | Shows lower cytotoxicity in a non-cancer cell line. |
| PROTAC GPX4 degrader 8e | Various | Cancer | - | - | Reported to have better potency in resistant tumor cells compared to wild-type cells.[4][8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Studying this compound.
Caption: GPX4 Signaling in Drug Resistance and its Reversal by PROTAC Degrader-1.
Experimental Protocols
Western Blot for GPX4 Degradation
This protocol details the assessment of GPX4 protein degradation in cancer cells following treatment with this compound.
Materials:
-
Drug-resistant and sensitive cancer cell lines
-
This compound (DC-2)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPX4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.003, 0.01, 0.03, 0.1, 0.3, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control. Calculate the percentage of GPX4 degradation relative to the vehicle control to determine the DC50 value.
MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on the viability of drug-resistant and sensitive cancer cells.
Materials:
-
Drug-resistant and sensitive cancer cell lines
-
This compound (DC-2)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Lipid ROS Assay for Ferroptosis Detection
This protocol describes the measurement of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[9][10]
Materials:
-
Drug-resistant and sensitive cancer cell lines
-
This compound (DC-2)
-
C11-BODIPY™ 581/591 probe
-
Ferrostatin-1 (ferroptosis inhibitor)
-
RSL3 (positive control for ferroptosis induction)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate format (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry). Treat cells with this compound, a vehicle control, RSL3, and a co-treatment of the degrader with Ferrostatin-1 for a suitable time (e.g., 8-24 hours).
-
Staining: Incubate the cells with C11-BODIPY™ 581/591 (e.g., 2 µM) in pre-warmed PBS for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Imaging/Flow Cytometry:
-
Microscopy: Acquire images using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence shift from red to green.
-
-
Analysis: Quantify the ratio of green to red fluorescence. An increase in this ratio indicates lipid peroxidation and the induction of ferroptosis. The rescue of this effect by Ferrostatin-1 confirms the ferroptotic mechanism.
References
- 1. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: PROTAC GPX4 Degrader-1
Welcome to the technical support center for PROTAC GPX4 degrader-1. This guide provides troubleshooting advice and detailed protocols to help you diagnose why you may not be observing the expected degradation of Glutathione Peroxidase 4 (GPX4) in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm not observing any GPX4 degradation with this compound. What are the first things I should check?
A1: Lack of degradation is a common issue that can often be resolved by systematically checking initial experimental parameters. The primary cause is often related to suboptimal treatment conditions or issues with the detection method itself.
Start by verifying the following:
-
Compound Integrity: Ensure your PROTAC stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can compromise compound activity.
-
Dose and Time: PROTACs often exhibit a bell-shaped dose-response curve known as the "hook effect," where concentrations that are too high can be less effective than optimal concentrations.[1] Perform a comprehensive dose-response (e.g., 0.1 nM to 10 µM) and a time-course (e.g., 4, 8, 16, 24 hours) experiment to identify the optimal DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][2]
-
Western Blot Quality: Confirm that your GPX4 antibody is specific and sensitive enough to detect endogenous protein levels.[3] Ensure you are loading sufficient total protein (typically 20-40 µg) and that your loading controls (e.g., GAPDH, β-actin) are consistent across all lanes.[2][4]
-
Cellular Health: Ensure your cells are healthy and not over-confluent at the time of treatment, as this can affect cellular processes, including protein degradation. A confluence of ~70% is often recommended.[4]
Q2: How can I confirm my PROTAC is entering the cells and engaging its targets (GPX4 and the E3 Ligase)?
A2: Due to their larger size, poor cell permeability can be a significant hurdle for PROTACs.[5][6] Confirming target engagement within the cell is a critical step.
-
Cellular Permeability Assays: While complex, methods like HPLC-MS can be used to quantify the intracellular concentration of your PROTAC.[7] Simpler assessments can involve functional readouts, like measuring lipid reactive oxygen species (ROS), which should increase upon GPX4 degradation.[8][9]
-
Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein. Successful binding of the PROTAC to GPX4 should increase its melting temperature, which can be detected by Western blot.[10]
-
NanoBRET™ Target Engagement Assay: This is a live-cell method that can quantitatively measure the binding affinity of the PROTAC to both GPX4 and the recruited E3 ligase.[10]
-
Q3: My PROTAC engages the target, but I still see no degradation. What's the next step?
A3: If target engagement is confirmed, the issue likely lies downstream in the ubiquitination-proteasome system. The core of the PROTAC mechanism involves the formation of a productive ternary complex (GPX4::PROTAC::E3 Ligase) that leads to ubiquitination and subsequent degradation.[11]
-
Ternary Complex Formation: The geometry of the ternary complex is critical. If the complex is not stable or doesn't correctly orient the E3 ligase, ubiquitination will fail.[10]
-
Co-Immunoprecipitation (Co-IP): This is the gold standard for verifying ternary complex formation in cells.[10] By immunoprecipitating the E3 ligase (e.g., VHL or CRBN), you can perform a Western blot to see if GPX4 is pulled down with it, but only in the presence of your PROTAC.
-
-
Ubiquitination Status:
-
In-Cell Ubiquitination Assay: This experiment directly tests if GPX4 is being ubiquitinated.[2][10] You treat cells with your PROTAC and a proteasome inhibitor (like MG132) to cause ubiquitinated proteins to accumulate. Then, immunoprecipitate GPX4 and perform a Western blot using an anti-ubiquitin antibody. A high-molecular-weight smear indicates successful polyubiquitination.[2][10]
-
-
Proteasome Activity:
-
Proteasome Inhibitor Rescue Experiment: This is a crucial control.[1] If your PROTAC is working, co-treatment with a proteasome inhibitor (e.g., MG132) should prevent GPX4 degradation, leading to a "rescue" of the protein level compared to treatment with the PROTAC alone.[12] This confirms that the degradation is proteasome-dependent.[1]
-
Q4: Could the problem be my cell line or the biology of GPX4 itself?
A4: Yes, the cellular context is critically important for PROTAC efficacy.
-
E3 Ligase Expression: PROTACs rely on endogenous E3 ligases (commonly VHL or CRBN).[13] The expression level of the specific E3 ligase your PROTAC recruits can vary dramatically between cell lines.[13][14][15] Verify the expression of the required E3 ligase in your chosen cell line via Western blot or qPCR. If expression is low, consider switching to a different cell line.[14]
-
GPX4 Turnover Rate: If the synthesis rate of GPX4 is extremely high in your cell line, it may outpace the rate of degradation, masking the effect of the PROTAC.
-
Alternative Degradation Pathways: GPX4 degradation can also be mediated by the autophagy-lysosome pathway.[16][17] While most PROTACs are designed to utilize the ubiquitin-proteasome system, understanding the baseline regulation of GPX4 in your system is important.[16][17]
Troubleshooting Summary & Key Controls
This table summarizes the potential issues and the key experiments required to diagnose the problem.
| Potential Issue | Key Diagnostic Experiment | Expected Result for a Functional PROTAC |
| Suboptimal Concentration | Dose-Response Western Blot | A bell-shaped curve showing potent degradation at an optimal concentration. |
| Poor Cell Permeability | Cellular Uptake Assay (e.g., LC-MS) | Detectable intracellular concentration of the PROTAC. |
| No Target Engagement | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability (higher melting temp) of GPX4 in treated cells. |
| Inefficient Ternary Complex | Co-Immunoprecipitation (Co-IP) | Immunoprecipitation of the E3 ligase pulls down GPX4 (and vice-versa). |
| Lack of Ubiquitination | In-Cell Ubiquitination Assay | A high-molecular-weight ubiquitin smear on an immunoprecipitated GPX4 blot. |
| Proteasome-Independent Effect | Proteasome Inhibitor Rescue | Co-treatment with MG132 blocks GPX4 degradation. |
| Low E3 Ligase Expression | Western Blot for E3 Ligase | Detectable protein levels of the required E3 ligase (e.g., VHL, CRBN). |
Visual Guides & Workflows
PROTAC Mechanism of Action
This diagram illustrates the intended catalytic cycle of a functional PROTAC.
Systematic Troubleshooting Workflow
Follow this decision tree to systematically diagnose the issue with your experiment.
Key Experimental Protocols
Protocol 1: Western Blot for GPX4 Degradation
This protocol is used to quantify the reduction in GPX4 protein levels following treatment with the PROTAC.[2]
-
Cell Culture & Treatment: Plate cells (e.g., HT1080) at a density to achieve ~70% confluency on the day of treatment.[4][18] Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg). Separate proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Also probe for a loading control (e.g., GAPDH).
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize GPX4 levels to the loading control.
Protocol 2: Proteasome Inhibition (MG132 Rescue) Assay
This protocol confirms that the observed protein loss is dependent on the proteasome.
-
Cell Treatment: Plate cells as described above.
-
Pre-treatment (Optional but Recommended): Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
-
Co-treatment: Treat cells with the following conditions for the desired degradation time (e.g., 8 hours):
-
Vehicle (DMSO)
-
This compound (at optimal degradation concentration, e.g., DC80)
-
MG132 (10 µM) alone
-
PROTAC + MG132 (add PROTAC to the pre-treated wells)
-
-
Analysis: Harvest cell lysates and perform a Western blot for GPX4 as described in Protocol 1. A functional, proteasome-dependent PROTAC will show reduced GPX4 in the "PROTAC only" lane, but this reduction will be blocked or "rescued" in the "PROTAC + MG132" lane.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: PROTAC GPX4 Degrader-1
Welcome to the technical support center for PROTAC GPX4 degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Section 1: Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or weak degradation of GPX4 is observed.
-
Question: I am not seeing the expected degradation of GPX4 after treating my cells with this compound. What could be the reason?
-
Answer: Several factors can contribute to a lack of GPX4 degradation. Here is a step-by-step troubleshooting guide:
-
Confirm Compound Integrity and Activity:
-
Solution: Ensure the compound has been stored correctly and has not degraded. If possible, verify its identity and purity via analytical methods like LC-MS.
-
Protocol: As a positive control, use a cell line known to be sensitive to GPX4 degradation by this compound, such as HT1080 cells.[1]
-
-
Optimize Degrader Concentration (Avoid the "Hook Effect"):
-
Problem: At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This is known as the "hook effect."
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation.
-
-
Check E3 Ligase Expression:
-
Problem: this compound utilizes the Cereblon (CRBN) E3 ligase.[2] If the cell line used has low endogenous expression of CRBN, degradation will be inefficient.
-
Solution: Confirm CRBN expression in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line or overexpressing CRBN.
-
-
Verify Proteasome and Lysosome Function:
-
Problem: PROTAC-mediated degradation of GPX4 can occur through both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[2][3]
-
Solution: To confirm the degradation pathway, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1). A rescue of GPX4 levels upon co-treatment will confirm the involvement of the respective pathway.
-
-
Assess Cell Permeability:
-
Problem: PROTACs are relatively large molecules and may have poor cell permeability in certain cell types.
-
Solution: While direct measurement can be complex, if other factors are ruled out, consider using a different cell line with potentially better permeability characteristics.
-
-
Issue 2: Unexpected or Off-Target Phenotypes are Observed.
-
Answer: While this compound is designed to be selective, off-target effects are a possibility with any small molecule. Here’s how to approach this:
-
Perform Global Proteomics:
-
Solution: The most comprehensive way to identify off-target protein degradation is through mass spectrometry-based proteomics. This will allow for a global comparison of protein abundance in cells treated with the degrader versus a vehicle control.
-
Protocol: A detailed protocol for a typical quantitative proteomics experiment is provided in the Experimental Protocols section.
-
-
Use a Negative Control:
-
Solution: A proper negative control is crucial. This would be a molecule structurally similar to this compound but with a modification that prevents it from binding to either GPX4 or the E3 ligase. This helps to confirm that the observed phenotype is due to the specific degradation of the target.
-
-
Consider the Warhead's Selectivity:
-
Information: this compound is based on the GPX4 inhibitor ML210.[2][3][4] ML210 is a covalent inhibitor that targets the active-site selenocysteine (B57510) of GPX4.[2] While it is reported to be more selective than other covalent GPX4 inhibitors like RSL3, the potential for off-target covalent interactions exists.[5]
-
Action: If proteomics reveals off-target degradation, further validation experiments, such as Cellular Thermal Shift Assays (CETSA), can confirm direct binding of the degrader to the off-target protein.
-
-
Issue 3: Difficulty in Detecting Ferroptosis Induction.
-
Question: I have confirmed GPX4 degradation, but I am having trouble detecting the expected downstream effect of ferroptosis. What assays should I use?
-
Answer: Ferroptosis is a specific form of regulated cell death characterized by iron-dependent lipid peroxidation. Here are key assays to measure its induction:
-
Measure Lipid Peroxidation:
-
Method: Use fluorescent probes like C11-BODIPY 581/591 to detect lipid reactive oxygen species (ROS) by flow cytometry or fluorescence microscopy. An increase in the oxidized form of the probe indicates lipid peroxidation.
-
Protocol: A detailed protocol for the lipid ROS assay is provided in the Experimental Protocols section.
-
-
Assess Cell Viability with Ferroptosis Inhibitors:
-
Method: Treat cells with this compound in the presence and absence of a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1. A rescue of cell viability in the presence of the inhibitor confirms that cell death is occurring through ferroptosis.
-
Protocol: A protocol for a cell viability assay is provided in the Experimental Protocols section.
-
-
Measure Glutathione (B108866) Depletion:
-
Method: GPX4 activity is dependent on glutathione (GSH). Degradation of GPX4 can lead to an accumulation of lipid peroxides and subsequent depletion of GSH. Commercially available kits can be used to measure intracellular GSH levels.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a heterobifunctional molecule. One end binds to GPX4, and the other end binds to the E3 ubiquitin ligase Cereblon (CRBN). This brings GPX4 and CRBN into close proximity, leading to the ubiquitination of GPX4 and its subsequent degradation by the proteasome and lysosome.[2][3] The loss of GPX4, a key enzyme that neutralizes lipid peroxides, leads to an accumulation of lipid ROS and induces a form of regulated cell death called ferroptosis.[1]
-
-
Q2: What is the recommended starting concentration and treatment time for this compound?
-
A2: The DC50 (concentration for 50% degradation) for this compound (also known as DC-2) is approximately 0.03 µM in HT1080 cells after a 24-hour treatment.[1] For initial experiments, a dose-response curve ranging from 1 nM to 10 µM for 24 hours is recommended to determine the optimal concentration in your specific cell line. A time-course experiment (e.g., 4, 8, 12, 24 hours) at the optimal concentration can determine the kinetics of degradation.
-
-
Q3: What are the known off-target effects of this compound?
-
A3: Currently, there is no publicly available, comprehensive proteomics dataset specifically detailing the off-target proteins degraded by this compound. However, the warhead, ML210, is known to be more selective for GPX4 than other covalent inhibitors like RSL3.[5] To identify potential off-targets in your experimental system, it is highly recommended to perform unbiased quantitative proteomics.
-
-
Q4: Can I use this compound in vivo?
Section 3: Data Presentation
Table 1: In Vitro Activity of GPX4 Degraders
| Compound | Warhead | E3 Ligase Ligand | DC50 (HT1080 cells) | IC50 (HT1080 cells) | Reference |
| This compound (DC-2) | ML210 | CRBN | 0.03 µM | 0.1 µM | [1][3] |
| dGPX4 | ML162 | CRBN | ~0.2 µM | Not Reported | [6] |
| Compound 18a | RSL3 | cIAP | 1.68 µM (48h) | 2.37 µM | [7] |
| ZX703 (Compound 5i) | ML210 | VHL | 0.135 µM | Not Reported | [2] |
Section 4: Experimental Protocols
Protocol 1: Western Blot for GPX4 Degradation
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against GPX4 (e.g., Cell Signaling Technology #52455) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the GPX4 signal to the loading control.
Protocol 2: Lipid ROS Assay for Ferroptosis
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or 6-well plate) and treat with this compound at the desired concentration and for the appropriate time to induce GPX4 degradation. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Loading: Wash the cells with a serum-free medium. Add the C11-BODIPY 581/591 probe (e.g., at 1-10 µM) to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting (for Flow Cytometry): Wash the cells with PBS and detach them using trypsin. Resuspend the cells in PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells and add fresh medium. Image the cells using a fluorescence microscope with appropriate filter sets for the oxidized and reduced forms of the probe.
-
Protocol 3: Quantitative Proteomics for Off-Target Analysis
-
Cell Culture and Treatment: Grow cells in SILAC medium if using this labeling method, or perform label-free quantification. Treat cells with this compound at a concentration that gives maximal GPX4 degradation and a vehicle control for the same duration.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
Peptide Labeling (if applicable): If using isobaric tags (e.g., TMT), label the peptides from different conditions according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significant changes in abundance between the degrader-treated and control samples.
-
Validation: Validate potential off-targets using orthogonal methods such as Western blotting or CETSA.
Section 5: Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action of this compound leading to ferroptosis.
Diagram 2: Troubleshooting Workflow for No GPX4 Degradation
Caption: A logical workflow for troubleshooting lack of GPX4 degradation.
Diagram 3: Experimental Workflow for Off-Target Identification
Caption: A systematic workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of PROTAC GPX4 Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTAC GPX4 degrader-1.
Quick Facts: this compound
| Property | Value |
| Synonyms | DC-2 |
| Molecular Formula | C₅₀H₅₇ClN₁₀O₁₀ |
| Molecular Weight | 993.50 g/mol |
| CAS Number | 2916433-81-1 |
| Appearance | Light yellow to yellow solid |
| Mechanism of Action | Induces the degradation of Glutathione Peroxidase 4 (GPX4), leading to ferroptosis.[1] |
| Reported Activity | DC₅₀ of 0.03 μM in HT1080 cells.[1] |
I. Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound during experimental procedures.
Problem 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Cause: PROTACs, including GPX4 degrader-1, are often large, lipophilic molecules that exhibit poor aqueous solubility.[2] The rapid change in solvent polarity from a high-concentration DMSO stock to an aqueous environment can cause the compound to precipitate out of solution.[2]
-
Solutions:
-
Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate rapid mixing.
-
Determine Kinetic Solubility: Before proceeding with your experiments, perform a kinetic solubility assay to determine the maximum concentration of this compound that can be achieved in your specific aqueous buffer without precipitation.
-
Utilize Co-solvents: For in vitro assays, the inclusion of a small percentage of a water-miscible organic co-solvent can improve solubility. However, it is crucial to keep the final concentration of organic solvents low (typically below 0.5-1%) to avoid cellular toxicity.
-
Problem 2: Inconsistent results in cell-based assays.
-
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay, resulting in variability and unreliable data. The actual concentration in solution may be significantly lower than the intended concentration.
-
Solutions:
-
Confirm Solubility in Final Assay Medium: Perform a kinetic solubility test in the complete cell culture medium, including serum, to understand the solubility limits under the exact experimental conditions.
-
Consider Advanced Formulations: If co-solvents are insufficient or interfere with the assay, consider preparing an amorphous solid dispersion (ASD) or a nanoparticle formulation of the PROTAC to enhance its aqueous solubility and dissolution rate.
-
Problem 3: Difficulty preparing a suitable formulation for in vivo studies.
-
Cause: The low aqueous solubility of this compound makes it challenging to prepare injectable formulations at the required concentration for animal dosing.
-
Solutions:
-
Co-solvent Formulations: A common approach for in vivo studies is to use a mixture of co-solvents and surfactants. A widely used vehicle for poorly soluble compounds includes a combination of DMSO, PEG300, Tween-80, and saline.
-
Advanced Drug Delivery Systems: For long-term studies or to improve pharmacokinetic properties, consider encapsulating the PROTAC in lipid-based or polymeric nanoparticles.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: Like many PROTACs, GPX4 degrader-1 is a large molecule with a high molecular weight and significant lipophilicity, placing it in the "beyond Rule of Five" (bRo5) chemical space. These characteristics inherently lead to low aqueous solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This compound has a reported solubility of 100 mg/mL (100.65 mM) in DMSO.[1] It is advisable to use anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q3: How can I improve the oral bioavailability of this compound?
A3: Improving oral bioavailability for poorly soluble compounds like PROTACs often requires advanced formulation strategies. Amorphous solid dispersions (ASDs) are a well-established technique to enhance the dissolution and absorption of such molecules.[3] Nanoformulations, such as lipid-based or polymeric nanoparticles, can also improve the pharmacokinetic profile.
Q4: What is the "hook effect" and is it related to solubility?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is due to the formation of non-productive binary complexes (PROTAC:target or PROTAC:E3 ligase) instead of the productive ternary complex (target:PROTAC:E3 ligase). While not directly a solubility issue, working at concentrations far exceeding the DC₅₀, which can be exacerbated by poor solubility and inaccurate concentration determination, may lead to observing this effect.
III. Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 100.65 mM | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
Table 2: Example Co-solvent Formulation for In Vivo Studies
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Note: This is an example formulation and may need to be optimized for your specific experimental needs.
IV. Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 200 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: Plot the measured turbidity against the PROTAC concentration. The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol outlines a general procedure for preparing an ASD to improve the solubility of this compound.
Materials:
-
This compound
-
Carrier polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Volatile organic solvent (e.g., Dichloromethane, Acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the this compound and the chosen polymer (e.g., at a 1:9 drug-to-polymer ratio) and dissolve them in a minimal amount of the organic solvent in the round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film forms on the flask wall.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Harvesting: Carefully scrape the solid dispersion from the flask. The resulting powder can be used for dissolution studies or formulated into other dosage forms.
V. Visualizations
References
Technical Support Center: Optimizing PROTAC GPX4 Degrader-1 Treatment
Welcome to the technical support center for PROTAC GPX4 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Glutathione Peroxidase 4 (GPX4).[1] It functions by simultaneously binding to the GPX4 protein and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to GPX4, marking it for degradation by the 26S proteasome.[1] The degradation of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing ferroptotic cell death.[2]
Q2: What are the key parameters to consider when optimizing treatment time with this compound?
A2: The optimal treatment time for achieving maximal GPX4 degradation can vary between cell lines and experimental conditions. It is crucial to perform a time-course experiment to determine the ideal duration.[3] Key parameters to evaluate are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), which can be determined through dose-response experiments at an optimized time point.[4][5] Shorter treatment times (e.g., <6 hours) may reveal more significant degradation before protein resynthesis occurs.[3]
Q3: What is the "hook effect" and how can it be avoided when using this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[4] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes with either GPX4 or the E3 ligase, rather than the productive ternary complex required for degradation.[4][5] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[4]
Q4: How can I confirm that GPX4 degradation by this compound is proteasome-dependent?
A4: To confirm that the degradation of GPX4 is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG132.[4] If this compound's effect is proteasome-dependent, the presence of the inhibitor should "rescue" GPX4 from degradation, meaning you will observe higher levels of GPX4 compared to cells treated with the PROTAC alone.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak GPX4 degradation observed. | Suboptimal PROTAC concentration.[3] | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[5] |
| Incorrect incubation time.[3] | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.[6] | |
| Poor cell permeability of the PROTAC.[7] | Assess the physicochemical properties of the PROTAC. Consider using a different cell line or consult literature for permeability data on similar PROTACs.[6] | |
| Low expression of the recruited E3 ligase in the chosen cell line.[3] | Confirm the expression levels of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR.[6] | |
| Inefficient ternary complex formation.[3] | Perform co-immunoprecipitation (Co-IP) or a proximity-based assay like NanoBRET™ to confirm the formation of the GPX4-PROTAC-E3 ligase complex.[3] | |
| Significant "hook effect" observed. | Formation of non-productive binary complexes at high PROTAC concentrations.[6] | Perform a detailed dose-response study to precisely identify the optimal concentration that maximizes degradation before the effect diminishes.[8] Optimize the linker of the PROTAC to enhance ternary complex cooperativity.[8] |
| High cell toxicity. | PROTAC concentration is too high. | Lower the PROTAC concentration. Determine the IC50 for cell viability and use concentrations well below this value.[5] |
| Off-target effects of the PROTAC.[5] | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[5] Conduct global proteomics to identify unintended degraded proteins.[9] | |
| Inconsistent Western blot results. | Poor antibody quality. | Validate your primary antibody for specificity and sensitivity. |
| Issues with protein loading or transfer. | Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. Optimize transfer conditions.[5] |
Experimental Protocols
Protocol 1: Time-Course Analysis of GPX4 Degradation by Western Blot
Objective: To determine the optimal treatment time for this compound.
Methodology:
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]
-
PROTAC Treatment: Treat the cells with this compound at a predetermined concentration (e.g., the approximate DC50 if known, otherwise use a concentration in the low micromolar range). Include a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 16, 24, and 48 hours).
-
Cell Lysis: After each time point, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the GPX4 band intensity to the loading control for each time point. Plot the percentage of GPX4 degradation relative to the vehicle control against the treatment time.[5]
Protocol 2: Dose-Response Analysis of GPX4 Degradation
Objective: To determine the DC50 and Dmax of this compound.
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
PROTAC Treatment: On the following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for the optimal time determined in Protocol 1. Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blotting and Data Analysis: Follow steps 6 and 7 from Protocol 1. Plot the percentage of GPX4 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.[5]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for no or weak GPX4 degradation.
Caption: GPX4 signaling pathway and the effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
PROTAC GPX4 Degrader-1 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with PROTAC GPX4 degrader-1 and analyzing its effects via western blotting.
Frequently Asked Questions (FAQs) & Troubleshooting
1. No or Weak GPX4 Signal After Treatment
-
Question: I am not observing any degradation of GPX4, or the signal is very weak in my treated samples compared to the vehicle control. What could be the issue?
-
Answer: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Confirm PROTAC Activity and Cell Permeability: Ensure the this compound is active and can penetrate the cell membrane. Poor cell permeability can prevent the PROTAC from reaching its target.[1]
-
Optimize Treatment Conditions:
-
Concentration (Dose-Response): Perform a dose-response experiment to determine the optimal concentration for GPX4 degradation. The "hook effect" is a known phenomenon with PROTACs where high concentrations can lead to decreased degradation due to the formation of binary complexes instead of the productive ternary complex.[2] Treat cells with a range of concentrations (e.g., 0.003 µM to 1 µM) for a fixed time (e.g., 24 hours).[3][4][5]
-
Time-Course: Conduct a time-course experiment to identify the optimal treatment duration for maximal degradation. A kinetic study of a similar GPX4 degrader showed that approximately 50% of GPX4 was degraded after 6 hours, with over 80% degradation after 12 hours.[6]
-
-
Check Cell Line E3 Ligase Expression: The this compound may utilize a specific E3 ligase (e.g., VHL or CRBN).[6] Confirm that your cell line expresses sufficient levels of the relevant E3 ligase.
-
Western Blot Protocol Optimization:
-
Protein Load: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg of cell lysate per lane).[7] For low abundance proteins, you may need to load more.
-
Antibody Quality: Validate your primary GPX4 antibody to ensure it is specific and sensitive enough to detect endogenous levels of the protein.[8] Check the antibody datasheet for recommended dilutions and protocols.
-
Transfer Efficiency: Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[2][9] Low molecular weight proteins like GPX4 (~22 kDa) can sometimes be transferred too quickly through the membrane ("over-transfer"). Consider using a membrane with a smaller pore size (e.g., 0.2 µm).
-
Reagent Integrity: Ensure all reagents, especially the ECL substrate and antibodies, are not expired and have been stored correctly.[7]
-
-
2. High Background on the Western Blot
-
Question: My western blot shows high background, making it difficult to accurately quantify the GPX4 bands. How can I reduce the background?
-
Answer: High background can obscure your results. Consider the following solutions:
-
Blocking:
-
Blocking Agent: The choice of blocking buffer is critical. Commonly used agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Milk is often more effective at reducing background, but BSA is recommended for phospho-specific antibodies.[7]
-
Blocking Time: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C.[10]
-
-
Washing Steps: Insufficient washing can lead to high background. Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[9][11]
-
Antibody Concentrations:
-
Primary Antibody: An excessively high concentration of the primary antibody can lead to non-specific binding. Titrate your GPX4 antibody to find the optimal concentration that gives a strong signal with low background.
-
Secondary Antibody: Similarly, titrate your secondary antibody to the lowest concentration that provides a good signal.[7]
-
-
Membrane Handling: Avoid touching the membrane with your hands. Always use clean forceps. Ensure the membrane does not dry out at any point during the procedure.[12]
-
3. Non-Specific Bands Observed
-
Question: I am seeing multiple bands on my western blot in addition to the expected GPX4 band. What could be the cause?
-
Answer: The presence of non-specific bands can be due to several factors:
-
Primary Antibody Specificity: Your primary GPX4 antibody may be cross-reacting with other proteins. Verify the antibody's specificity by checking the manufacturer's datasheet for validation data (e.g., knockout/knockdown cell lysates). Consider trying a different, well-validated GPX4 antibody.
-
PROTAC Off-Target Effects: PROTACs can sometimes induce the degradation of proteins other than the intended target.[13][14][15] To investigate this, you could perform proteomic studies to identify other degraded proteins. Including a negative control PROTAC (e.g., one with a mutated E3 ligase binder) can help differentiate on-target from off-target effects.
-
Protein Degradation or Post-Translational Modifications: The extra bands could be degradation products of GPX4 or different post-translationally modified forms. Ensure you use protease and phosphatase inhibitors in your lysis buffer.[7]
-
Sample Overloading: Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.[7][11]
-
4. Inconsistent Results Between Experiments
-
Question: I am getting variable results for GPX4 degradation with the same experimental conditions. What could be the reason?
-
Answer: Reproducibility is key in scientific experiments. If you are facing inconsistent results, consider these points:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall cell health, as these can affect protein expression and PROTAC efficacy.
-
PROTAC Preparation and Storage: Prepare fresh dilutions of the this compound for each experiment from a properly stored stock solution. Repeated freeze-thaw cycles can degrade the compound.[3]
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or Vinculin) to normalize for protein loading variations. Ensure the expression of your chosen loading control is not affected by the experimental treatment.
-
Consistent Western Blot Procedure: Adhere strictly to your optimized western blot protocol, including incubation times, temperatures, and reagent concentrations, to minimize variability between experiments.
-
Quantitative Data Summary
The following tables provide example data from dose-response and time-course experiments for a GPX4 degrader. This data can be used as a reference for expected outcomes.
Table 1: Dose-Dependent Degradation of GPX4
| PROTAC Concentration (µM) | GPX4 Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 0.003 | 0.85 | 15 |
| 0.01 | 0.65 | 35 |
| 0.03 | 0.40 | 60 |
| 0.1 | 0.15 | 85 |
| 0.3 | 0.10 | 90 |
| 1 | 0.25 | 75 (Hook Effect) |
Data is hypothetical and for illustrative purposes, based on typical PROTAC dose-response curves.[2][3]
Table 2: Time-Course of GPX4 Degradation
| Treatment Time (hours) | GPX4 Protein Level (Normalized to Loading Control) | % Degradation |
| 0 | 1.00 | 0 |
| 2 | 0.90 | 10 |
| 4 | 0.65 | 35 |
| 6 | 0.50 | 50 |
| 12 | 0.18 | 82 |
| 24 | 0.10 | 90 |
Data is based on a kinetic study of a GPX4 degrader.[6]
Experimental Protocols
Detailed Protocol for this compound Western Blot
-
Cell Culture and Treatment:
-
Seed cells (e.g., HT1080) in 6-well plates and grow to 70-80% confluency.[2]
-
Prepare a stock solution of this compound in DMSO.
-
For a dose-response experiment, treat cells with increasing concentrations of the PROTAC (e.g., 0.003 µM to 1 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).[3][4][5]
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC (e.g., 0.2 µM) and harvest at different time points (e.g., 0, 2, 4, 6, 12, 24 hours).[6][16]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16]
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a validated primary antibody against GPX4 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) and repeat the secondary antibody and washing steps.
-
-
Signal Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[16]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the GPX4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of GPX4 degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Western Blot Workflow for PROTAC Experiments.
Caption: Troubleshooting Decision Tree for Western Blot Issues.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
PROTAC GPX4 degrader-1 hook effect and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the "hook effect" associated with PROTAC GPX4 degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in experiments with this compound?
The "hook effect" is a paradoxical phenomenon observed in dose-response experiments with PROTACs, including GPX4 degrader-1, where the degradation of the target protein (GPX4) decreases at high concentrations of the PROTAC. This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a typical sigmoidal curve.
Q2: What is the underlying mechanism of the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at excessive concentrations of this compound. The efficacy of a PROTAC relies on the formation of a productive ternary complex, which consists of the target protein (GPX4), the PROTAC molecule, and an E3 ligase. However, when the PROTAC concentration is too high, it is more likely to form two separate and non-productive binary complexes:
-
GPX4 - this compound
-
This compound - E3 Ligase
These binary complexes are unable to bring the GPX4 protein and the E3 ligase together, thus inhibiting the ubiquitination and subsequent proteasomal degradation of GPX4.
Q3: What are the experimental consequences of the hook effect?
Troubleshooting Guide
Issue: My dose-response curve for this compound shows a "hook." Degradation is strong at intermediate concentrations but decreases at higher concentrations.
-
Diagnosis: This is a classic presentation of the hook effect.
-
Immediate Action:
-
Expand the Concentration Range: Perform a more detailed dose-response curve with a wider range of concentrations, particularly focusing on lower concentrations (e.g., picomolar to low micromolar range). This will help to accurately determine the optimal concentration for maximum degradation (Dmax) and the DC50 value.
-
Time-Course Experiment: The kinetics of protein degradation can vary. Conduct a time-course experiment at a fixed, optimal concentration of the PROTAC to identify the ideal incubation time for maximal degradation.
-
Issue: this compound shows weak or no degradation, even at high concentrations.
-
Diagnosis: This could be due to several factors, including the hook effect masking the degradation at the tested concentrations, an inactive compound, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Your initial concentration range might have been entirely within the hook effect region (too high) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Ternary Complex Formation: Use co-immunoprecipitation to confirm that this compound is able to mediate the formation of the GPX4-PROTAC-E3 ligase ternary complex.
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of the E3 ligase recruited by your PROTAC.
-
Confirm Target Engagement: If possible, use biophysical assays to confirm that the PROTAC binds to both GPX4 and the E3 ligase.
-
Quantitative Data Summary
The following table summarizes degradation data for various published GPX4 PROTAC degraders. This data can serve as a reference for designing experiments with this compound.
| PROTAC Compound | Cell Line | DC50 | Dmax | Incubation Time | Reference |
| This compound (DC-2) | HT1080 | 0.03 µM | >80% | 24 hours | [1] |
| Compound 5i (ZX703) | HT1080 | 0.135 µM | 86% | 12 hours | |
| Compound 18a | HT1080 | 1.68 µM | 85% | 48 hours |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is designed to determine the DC50 and Dmax values and to identify the hook effect for this compound.
-
Cell Seeding: Plate a suitable cell line (e.g., HT1080) in 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A recommended starting range to capture a potential hook effect is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).[2]
-
Treatment: Replace the existing medium with the medium containing the different concentrations of the PROTAC. Incubate the cells for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the GPX4 band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve. From this curve, the DC50, Dmax, and the onset of the hook effect can be determined.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the GPX4-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with this compound at a concentration expected to promote ternary complex formation (typically around the Dmax concentration) and a vehicle control. To stabilize the complex and prevent degradation, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against GPX4 (or an epitope tag if using an overexpressed tagged protein) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against GPX4 and the specific E3 ligase recruited by this compound. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.
-
Visualizations
References
Technical Support Center: PROTAC GPX4 Degrader-1 (DC-2)
Welcome to the technical support center for PROTAC GPX4 degrader-1 (also known as DC-2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vivo studies while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DC-2) and how does it work?
A1: this compound (DC-2) is a proteolysis-targeting chimera designed to selectively degrade Glutathione Peroxidase 4 (GPX4). It is a heterobifunctional molecule consisting of a ligand that binds to GPX4 (based on the inhibitor ML210), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing GPX4 and the E3 ligase into close proximity, DC-2 induces the ubiquitination and subsequent proteasomal degradation of GPX4. The depletion of GPX4, a key regulator of ferroptosis, leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately induces ferroptotic cell death.[1]
Q2: What is the primary application of this compound in research?
A2: The primary application of DC-2 is to induce ferroptosis in cancer cells for therapeutic purposes. It has been shown to effectively degrade GPX4 and inhibit tumor growth in in vivo models.[2] Given its mechanism of action, it is a valuable tool for studying the role of GPX4 and ferroptosis in various cancer types, especially those resistant to other forms of cell death like apoptosis.
Q3: What is the known in vivo toxicity profile of this compound (DC-2)?
A3: Pharmacodynamic studies in mice with HT1080 tumors have shown that DC-2 can effectively reduce GPX4 levels in tumor tissue and possesses a good safety profile.[1] However, specific quantitative toxicity data such as the Maximum Tolerated Dose (MTD) or LD50 for DC-2 are not widely published. As with any experimental compound, it is crucial to perform initial dose-finding and toxicity studies in your specific animal model.
Q4: How does the in vivo efficacy of DC-2 compare to its warhead, ML210?
A4: In vivo studies have indicated that DC-2 has a superior anti-tumor effect compared to its warhead, the GPX4 inhibitor ML210.[2] This is likely due to the catalytic nature of PROTACs, where one molecule of DC-2 can induce the degradation of multiple GPX4 proteins, leading to a more sustained and potent biological effect.
Q5: What are the potential off-target effects of this compound?
A5: The potential for off-target effects is an important consideration for any targeted therapy. For DC-2, off-target effects could theoretically arise from the ML210 warhead or the CRBN E3 ligase ligand. While ML210 is a covalent inhibitor of GPX4, it exhibits fewer off-target effects compared to other GPX4-targeting chloroacetamides.[2] It is important to note that ML210 is a prodrug that is converted to its active form within the cell.[3] Researchers should always include appropriate controls in their experiments to assess for potential off-target toxicities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Observed in vivo toxicity at expected therapeutic doses (e.g., weight loss, lethargy) | On-target toxicity in normal tissues: GPX4 is expressed in normal tissues and its degradation can lead to ferroptosis-related damage. | 1. Dose Reduction: Determine the minimal effective dose that maintains anti-cancer efficacy while minimizing toxicity. 2. Modified Dosing Schedule: Explore alternative dosing schedules (e.g., less frequent administration) to allow for recovery of normal tissues. 3. Co-administration with Ferroptosis Inhibitors (for mechanistic studies): In non-therapeutic studies, co-administer with ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1 to confirm that the observed toxicity is due to on-target ferroptosis. |
| Formulation-related toxicity: The vehicle used for administration may be causing adverse effects. | 1. Vehicle-only Control: Always include a control group that receives only the vehicle to assess its contribution to toxicity. 2. Alternative Formulations: If the initial vehicle is toxic, explore alternative, well-tolerated formulations. Consider lipid-based nanoparticle delivery systems, which have been shown to reduce the toxicity of other GPX4 degraders.[4] | |
| Off-target toxicity: The PROTAC may be degrading unintended proteins. | 1. Proteomics Analysis: Perform unbiased proteomics studies on tissues from treated animals to identify any off-target protein degradation. 2. Selective E3 Ligase Ligands: While DC-2 uses a CRBN ligand, future strategies could involve designing PROTACs with more tissue-specific E3 ligase ligands. | |
| Lack of in vivo efficacy at well-tolerated doses | Poor bioavailability or rapid clearance: The PROTAC may not be reaching the tumor at sufficient concentrations or is being cleared too quickly. | 1. Pharmacokinetic (PK) Studies: Conduct PK studies to measure the concentration of the PROTAC in plasma and tumor tissue over time. 2. Formulation Optimization: Improve bioavailability by optimizing the formulation. This could involve using solubility enhancers or advanced delivery systems like nanoparticles. 3. Route of Administration: Evaluate different routes of administration (e.g., intravenous, intraperitoneal, oral) to optimize drug exposure. |
| Inefficient ternary complex formation in vivo: The PROTAC may not be effectively bringing together GPX4 and the E3 ligase in the complex in vivo environment. | 1. In vitro Ternary Complex Assays: Use biophysical assays (e.g., SPR, ITC) to confirm the formation of a stable ternary complex in vitro. 2. Linker Optimization: If ternary complex formation is weak, consider synthesizing analogs with different linker lengths and compositions. | |
| Difficulty in formulating the PROTAC for in vivo administration | Poor solubility: PROTACs are often large molecules with poor aqueous solubility. | 1. Co-solvent Systems: Use a co-solvent system for initial in vivo studies. A common formulation for PROTACs is a mixture of DMSO, PEG300, Tween-80, and saline. 2. Amorphous Solid Dispersions: For oral administration, consider formulating the PROTAC as an amorphous solid dispersion to improve solubility and dissolution. 3. Nanoparticle Encapsulation: Encapsulating the PROTAC in lipid-based or polymeric nanoparticles can significantly improve its solubility and in vivo delivery. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 | HT1080 | 0.03 µM | [1] |
| IC50 (Cell Growth Inhibition) | HT1080 | 0.1 µM | [1] |
Key Experimental Protocols
Protocol 1: General In Vivo Toxicity and Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of this compound in mice.
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c) of a single sex to minimize variability.
-
Formulation:
-
Prepare a stock solution of DC-2 in 100% DMSO.
-
For dosing, prepare a fresh formulation daily. A common vehicle for PROTACs consists of 5-10% DMSO, 40% PEG300, 5% Tween-80, and 45-50% saline.
-
Prepare a vehicle-only control using the same component ratios.
-
-
Dose Escalation:
-
Start with a low dose (e.g., 5-10 mg/kg) and escalate the dose in subsequent cohorts of mice (e.g., 15, 25, 50 mg/kg).
-
Administer the compound via the desired route (e.g., intraperitoneal or intravenous injection).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of toxicity, including changes in weight, appearance (piloerection, hunched posture), and behavior (lethargy, reduced activity).
-
Measure body weight at least three times per week. A weight loss of more than 15-20% is typically considered a sign of significant toxicity.
-
-
Endpoint and Analysis:
-
The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or other severe signs of toxicity.
-
At the end of the study (e.g., 14-21 days), collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidneys).
-
Perform histopathological analysis of major organs (liver, spleen, kidneys, heart, lungs) to identify any microscopic signs of toxicity.
-
Protocol 2: Assessment of On-Target GPX4 Degradation in Tumor Xenografts
This protocol outlines how to verify the mechanism of action of DC-2 in a tumor xenograft model.
-
Tumor Model: Establish tumor xenografts by subcutaneously injecting a suitable cancer cell line (e.g., HT1080) into immunodeficient mice.
-
Treatment: Once tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups. Administer DC-2 at a well-tolerated dose determined from the MTD study.
-
Tissue Collection: At various time points after the final dose (e.g., 24, 48, 72 hours), euthanize the mice and excise the tumors.
-
Western Blot Analysis:
-
Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using a validated antibody against GPX4 to assess the level of protein degradation. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and prepare slides for IHC staining with a GPX4 antibody to visualize the reduction and distribution of GPX4 within the tumor.
-
Visualizations
Caption: GPX4 signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: PROTAC GPX4 Degrader-1
Welcome to the technical support center for PROTAC GPX4 degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as DC-2, is a proteolysis-targeting chimera designed to selectively target and degrade Glutathione (B108866) Peroxidase 4 (GPX4). It is a heterobifunctional molecule with one end binding to GPX4 and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of GPX4, marking it for degradation by the proteasome. The degradation of GPX4, a key regulator of ferroptosis, leads to an accumulation of lipid peroxides, ultimately inducing this form of programmed cell death.
Q2: What is the "hook effect" and how can I avoid it with this compound?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation. This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (either with GPX4 or the E3 ligase separately) rather than the productive ternary complex (GPX4-PROTAC-E3 ligase) required for degradation.
To mitigate the hook effect:
-
Perform a wide dose-response experiment: Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for GPX4 degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Use lower concentrations: The optimal degradation concentration for this compound is often in the nanomolar to low micromolar range.
Troubleshooting Guide
Problem 1: Low or no degradation of GPX4 observed.
This is a common issue when working with PROTACs. The following troubleshooting steps can help identify the cause:
-
Verify Target and E3 Ligase Expression:
-
Action: Confirm that your cell line expresses sufficient levels of both GPX4 and the recruited E3 ligase (for many GPX4 degraders, this is Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
Method: Perform a baseline Western blot to check the protein levels of GPX4 and the specific E3 ligase in your cell line.
-
-
Optimize PROTAC Concentration and Treatment Time:
-
Action: As mentioned for the hook effect, the concentration of this compound is critical. Perform a dose-response (e.g., 0.003-1 µM) and a time-course (e.g., 6, 12, 24, 48 hours) experiment.
-
Method: Use Western blotting to analyze GPX4 levels at different concentrations and time points to determine the optimal conditions. For instance, this compound has been shown to dose-dependently degrade GPX4 in HT1080 cells after 24 hours of incubation[1].
-
-
Confirm Proteasome Activity:
-
Action: Ensure that the ubiquitin-proteasome system (UPS) is functional in your cells.
-
Method: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, you should observe a "rescue" of GPX4 levels.
-
-
Assess Ternary Complex Formation:
-
Action: Successful degradation relies on the formation of a stable ternary complex.
-
Method: While technically challenging, co-immunoprecipitation (Co-IP) can be used to verify the interaction. Pull down the E3 ligase and blot for GPX4, or vice versa.
-
Problem 2: GPX4 is degraded, but the expected downstream effects (e.g., ferroptosis, cell death) are not observed.
-
Cell Line-Specific Resistance Mechanisms:
-
Action: The cellular context can significantly influence the response to GPX4 degradation. Some cell lines may have compensatory anti-ferroptotic mechanisms.
-
Troubleshooting:
-
Investigate the expression of other proteins involved in ferroptosis regulation, such as FSP1 (Ferroptosis Suppressor Protein 1). Upregulation of GPX4-independent ferroptosis suppression pathways could confer resistance.
-
Consider that some cancer cells in a therapy-resistant state are particularly dependent on GPX4 and therefore more susceptible to its degradation[2][3]. Your cell line may not be in this dependent state.
-
-
-
Insufficient Induction of Lipid Peroxidation:
-
Action: GPX4 degradation should lead to an increase in lipid reactive oxygen species (ROS).
-
Method: Use fluorescent probes like C11-BODIPY to measure lipid peroxidation by flow cytometry or fluorescence microscopy. If no increase is observed, it could point to alternative antioxidant pathways compensating for the loss of GPX4.
-
Problem 3: High background or off-target effects are observed.
-
Assess Specificity:
-
Action: It is important to determine if the observed phenotype is solely due to GPX4 degradation.
-
Method:
-
Rescue Experiment: Overexpress a version of GPX4 that is resistant to the PROTAC (e.g., via mutation at the binding site) and see if it rescues the phenotype.
-
Proteomics: Use quantitative mass spectrometry to globally assess changes in protein levels upon treatment with this compound. This can identify other proteins that are degraded.
-
Control Compound: If available, use a structurally similar but inactive analog of the PROTAC as a negative control.
-
-
Quantitative Data Summary
The efficacy of PROTAC GPX4 degraders can be compared using several key parameters: DC₅₀ (concentration for 50% maximal degradation), Dₘₐₓ (maximum degradation percentage), and IC₅₀ (concentration for 50% inhibition of cell viability).
| Degrader Name | Target Ligand | E3 Ligase Ligand | DC₅₀ | Dₘₐₓ | IC₅₀ | Cell Line | Reference |
| This compound (DC-2) | ML210 | CRBN | 0.03 µM | Not Reported | Not Reported | HT1080 | [1] |
| PROTAC GPX4 degrader-4 | Not Specified | Not Specified | 5.32 nM | Not Reported | 0.09 µM | RT4 | [4][5] |
| 2.97 µM | T24 | [4][5] | |||||
| 7.58 µM | J82 | [4][5] | |||||
| PROTAC GPX4 degrader-2 (18a) | RSL3 | cIAP | 1.68 µM (48h) | 85% (48h) | 2.37 µM | HT1080 | [6][7] |
| ZX703 (5i) | ML210 | VHL | 0.135 µM | 86% | 0.435 µM | HT1080 | [8][9] |
| dGPX4 | ML162 | CRBN | 200 nM | Not Reported | Not Reported | Not Specified | [8][10] |
| GDC-11 | ML162 derivative | CRBN | >10 µM (33% degradation at 10 µM) | Not Reported | 11.69 µM | Not Specified | [7][11] |
| GDCNF-11 | Not Specified | HSP90 | 0.08 µM | Not Reported | Not Reported | HT-1080 | [12] |
Experimental Protocols
Western Blotting for GPX4 Degradation
This protocol is to determine the extent and kinetics of GPX4 protein degradation.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.003-1 µM) for a fixed time (e.g., 24 hours) for a dose-response experiment.
-
For a time-course experiment, treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (co-treatment with MG132)[13].
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the GPX4 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (e.g., MTT or CCK-8)
This assay measures the effect of GPX4 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 24, 48, or 72 hours).
-
Reagent Addition and Incubation: Add MTT or CCK-8 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with this compound at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of polyubiquitinated proteins[14].
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate GPX4 using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of GPX4[14].
Visualizations
Caption: Signaling pathway of this compound leading to ferroptosis.
Caption: Experimental workflow for assessing GPX4 degradation and downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular degradation systems in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing the Ternary Complex of PROTAC GPX4 Degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC GPX4 degrader-1. The focus is on addressing specific issues related to the formation and stabilization of the crucial ternary complex (GPX4-PROTAC-E3 Ligase), a critical step for successful protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC GPX4 degrader?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It consists of two active domains connected by a linker: one binds to the target protein (GPX4), and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of GPX4, marking it for degradation by the proteasome.
Q2: Why is the stability of the ternary complex important for GPX4 degradation?
The stability of the ternary complex is a critical determinant of a PROTAC's efficacy. A more stable and long-lived ternary complex allows for efficient transfer of ubiquitin to the target protein, leading to more profound and sustained degradation. Factors influencing stability include the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of the complex formation.
Q3: What is the "hook effect" and how can I avoid it with my GPX4 degrader?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with GPX4 or the E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.
Q4: My this compound shows poor solubility. How can I address this?
Poor solubility is a common challenge for PROTACs due to their high molecular weight and often lipophilic nature. Here are some troubleshooting steps:
-
Solvent Optimization: Test the solubility in a range of biocompatible solvents (e.g., DMSO, ethanol) and determine the maximum tolerable concentration of the solvent in your assay.
-
Buffer Additives: The inclusion of solubilizing agents in your buffer, such as cyclodextrins or a low percentage of non-ionic detergents (e.g., Tween-20), can improve solubility.
-
pH Adjustment: Evaluate the effect of pH on the solubility of your PROTAC, as ionizable groups can significantly influence solubility.
Troubleshooting Guides
Issue 1: No or weak degradation of GPX4 observed.
| Potential Cause | Troubleshooting Steps |
| Poor Ternary Complex Formation | - Verify Binary Binding: Confirm that your PROTAC binds to both GPX4 and the E3 ligase independently using biophysical assays like SPR or ITC. - Optimize PROTAC Concentration: Perform a wide dose-response curve (e.g., 1 nM to 10 µM) to rule out the "hook effect." - Assess Linker Length and Composition: The linker is critical for optimal ternary complex geometry. Consider synthesizing analogs with different linker lengths and compositions. |
| Low Protein Expression | - Verify Expression Levels: Use Western blot or qPCR to confirm the expression of GPX4 and the recruited E3 ligase (e.g., CRBN, VHL) in your cell line. |
| PROTAC Instability or Poor Cell Permeability | - Assess Stability: Use LC-MS/MS to measure the stability of your PROTAC in cell culture media and lysates over time. - Confirm Target Engagement in Cells: Use cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that the PROTAC is engaging GPX4 inside the cells. |
| Inactive Ubiquitin-Proteasome System (UPS) | - Use Positive Controls: Include a proteasome inhibitor (e.g., MG132) control. Pre-treatment with a proteasome inhibitor should rescue GPX4 from degradation. |
Issue 2: Inconsistent results between biochemical and cellular assays.
| Potential Cause | Troubleshooting Steps |
| Different Experimental Conditions | - Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, SPR) and in-cell (e.g., NanoBRET™, Co-IP) assays to confirm ternary complex formation. - Consider Cellular Factors: Factors such as protein localization, post-translational modifications, and the presence of competing endogenous binders can influence ternary complex formation in cells. |
| PROTAC Physicochemical Properties | - Evaluate Cell Permeability: PROTACs often have physicochemical properties that are "beyond the Rule of Five," which can lead to poor cell permeability.[1] Consider strategies to improve permeability, such as linker optimization.[2] |
Quantitative Data Summary
The following tables provide representative quantitative data for PROTACs. While specific binding affinities for this compound are not publicly available, the data for the well-characterized PROTAC MZ1 are presented to illustrate the key parameters. Degradation data for known GPX4 degraders are also included.
Table 1: Representative Biophysical Parameters for PROTAC Ternary Complex Formation (Example: MZ1)
| Assay | Parameter | Binary Interaction (MZ1:VHL) | Ternary Complex (BRD4-BD2:MZ1:VHL) | Cooperativity (α) |
| Surface Plasmon Resonance (SPR) | K_D (nM) | 29 | 1 | 22 |
| k_on (10^5 M⁻¹s⁻¹) | 7 | 59 | ||
| k_off (s⁻¹) | 0.019 | 0.006 | ||
| Half-life (s) | 43 | 130 | ||
| Isothermal Titration Calorimetry (ITC) | K_D (nM) | 66 | 4 | 15 |
Note: Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D. A value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Table 2: Degradation Potency of Published PROTAC GPX4 Degraders
| Degrader | DC₅₀ | Dₘₐₓ | Cell Line | E3 Ligase | Reference |
| This compound (DC-2) | 0.03 µM | Not Reported | HT1080 | Not Specified | [3] |
| Compound 18a | 1.68 µM (48h) | 85% (48h) | HT1080 | cIAP | [4] |
| Compound 5i | 0.135 µM | Not Reported | Not Specified | VHL | [5] |
| GDC-11 | Not Reported | 33% degradation at 10 µM | Not Specified | CRBN | [6] |
Experimental Protocols & Visualizations
PROTAC Mechanism of Action & GPX4 Signaling
The following diagrams illustrate the general mechanism of PROTACs and the central role of GPX4 in the ferroptosis pathway.
Key Experimental Methodologies
Below are detailed protocols for essential experiments to assess the stability and function of the this compound ternary complex.
This protocol is used to quantify the reduction in GPX4 protein levels following treatment with the PROTAC.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HT1080) in 6-well plates to achieve 70-80% confluency at harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.003-1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 for 4 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GPX4 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize GPX4 band intensity to the loading control.
-
Calculate the percentage of GPX4 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.
-
SPR is a label-free technique to measure the real-time binding kinetics and affinity of binary and ternary complexes.
Protocol:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
To measure the PROTAC:E3 ligase interaction, inject a series of concentrations of this compound over the sensor surface.
-
To measure the PROTAC:GPX4 interaction, immobilize GPX4 and inject the PROTAC.
-
-
Ternary Complex Analysis:
-
Pre-incubate a fixed, saturating concentration of GPX4 with a series of concentrations of this compound.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
-
Regeneration: After each injection cycle, regenerate the sensor surface using a low pH buffer to remove bound analytes.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) for both binary and ternary complexes.
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile (K_D, stoichiometry, enthalpy, and entropy).
Protocol:
-
Sample Preparation:
-
Dialyze the purified GPX4 and E3 ligase proteins against the same ITC buffer to ensure a perfect match.
-
Prepare the PROTAC solution in the same final buffer, ensuring the DMSO concentration is identical to that in the protein solution.
-
-
Binary Titration (PROTAC into GPX4):
-
Load the GPX4 solution (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC solution (10-20 times the protein concentration) into the injection syringe.
-
Perform a series of small injections of the PROTAC into the GPX4 solution.
-
-
Ternary Titration (PROTAC+GPX4 into E3 Ligase):
-
To measure the affinity of the ternary complex, pre-form the binary complex by mixing the PROTAC with a saturating concentration of GPX4.
-
Load the E3 ligase into the sample cell.
-
Titrate the pre-formed binary complex into the E3 ligase solution.
-
-
Data Analysis:
-
Integrate the heat signals and subtract the heat of dilution (from a control titration of PROTAC into buffer).
-
Fit the data to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
-
Co-IP is used to demonstrate the formation of the ternary complex within a cellular context.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the optimal concentration, a negative control PROTAC, and a vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either GPX4 or a tag on the E3 ligase (if using an over-expression system).
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe for the presence of all three components of the ternary complex: GPX4, the E3 ligase, and the PROTAC (if a tagged version is available). An increased amount of co-precipitated E3 ligase in the presence of the active PROTAC compared to controls indicates ternary complex formation.
-
References
- 1. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Validating the Specificity of PROTAC GPX4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC GPX4 degrader-1 (also known as DC-2) with other alternative Glutathione Peroxidase 4 (GPX4) degraders and inhibitors.[1][2] The aim is to offer a comprehensive resource for validating the specificity of this potent anti-cancer compound through established experimental methodologies.
GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death, by reducing lipid hydroperoxides.[3] Its inhibition or degradation is a promising therapeutic strategy for cancers that are resistant to traditional therapies. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[3] this compound is a PROTAC that effectively degrades GPX4, leading to ferroptosis in cancer cells.[1]
Performance Comparison of GPX4 Degraders and Inhibitors
The efficacy and potency of this compound and its alternatives can be quantitatively compared using metrics such as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability. Lower values indicate higher potency.
| Compound | Type | Warhead | E3 Ligase Ligand | DC50 (µM) | IC50 (µM) | Cell Line | Reference |
| This compound (DC-2) | PROTAC Degrader | ML210 | CRBN | 0.03 | 0.1 | HT1080 | [1][4] |
| PROTAC GPX4 degrader-2 (18a) | PROTAC Degrader | RSL3 | cIAP | 1.68 (48h) | 2.37 | HT1080 | [5][6] |
| ZX703 (5i) | PROTAC Degrader | ML210 | VHL | 0.135 | Not Reported | HT1080 | [3] |
| dGPX4 | PROTAC Degrader | ML162 | CRBN | 0.2 | Not Reported | Not Specified | [3] |
| PD-4 | PROTAC Degrader | ML162 | CRBN | Not Reported | 0.86 | Not Specified | [3] |
| GDC-11 | PROTAC Degrader | ML162 | CRBN | >10 (33% degradation at 10µM) | 11.69 | Not Specified | [7] |
| 8e | PROTAC Degrader | RSL3 | VHL | Not Reported | 2-3x more potent than RSL3 | HT1080 | [8] |
| ML210 | Covalent Inhibitor | - | - | Not Applicable | ~0.15 (HT1080) | HT1080 | [3] |
| RSL3 | Covalent Inhibitor | - | - | Not Applicable | Not Reported | Not Specified | [3] |
Validating Specificity: Key Experimental Protocols
To ensure that the observed effects of a PROTAC are due to the specific degradation of the target protein, a series of validation experiments are essential.
Western Blotting for Target Degradation
Objective: To confirm the dose-dependent degradation of GPX4 protein following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HT1080) and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0.003-1 µM) for a specified time (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for GPX4.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of GPX4 degradation relative to the loading control.
Proteomics for Off-Target Analysis
Protocol (General Workflow):
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives effective target degradation and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment groups with unique isobaric tags. This allows for multiplexed analysis and relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that are significantly downregulated only in the PROTAC-treated samples are potential off-targets.
Cell Viability Assay
Objective: To determine the cytotoxic effects of the PROTAC and correlate them with target degradation.
Protocol (using a luminescent-based assay like CellTiter-Glo®):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for a period relevant to the expected biological effect (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: GPX4 signaling pathway and the mechanism of PROTAC-mediated degradation.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Logical relationship for evaluating this compound specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC GPX4 Degrader-1 vs. GPX4 Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the modulation of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis, has emerged as a promising strategy. This guide provides a detailed comparison between two distinct therapeutic modalities targeting GPX4: PROTAC GPX4 degrader-1 and conventional GPX4 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and development.
Mechanism of Action: Inhibition vs. Degradation
GPX4 inhibitors and PROTAC GPX4 degraders employ fundamentally different mechanisms to neutralize the function of GPX4, ultimately leading to the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.
GPX4 Inhibitors: These small molecules function by directly binding to the GPX4 enzyme and inhibiting its catalytic activity.[1] This inhibition prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to a buildup of reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1] GPX4 inhibitors can be broadly categorized into two classes:
-
Direct covalent inhibitors: These compounds, such as RSL3 and ML210, form a covalent bond with the active site of GPX4, leading to its irreversible inactivation.[2][3]
-
Glutathione (GSH) depleting agents: Compounds like erastin (B1684096) indirectly inhibit GPX4 by depleting the intracellular pool of glutathione, an essential cofactor for GPX4's enzymatic activity.[4]
This compound: In contrast to inhibition, PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules designed to eliminate the target protein entirely. This compound is a PROTAC-based degrader of GPX4.[5][6] It consists of a ligand that binds to GPX4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of GPX4, marking it for degradation by the cell's natural disposal system, the proteasome.[4] Some GPX4 degraders have also been shown to utilize the autophagy-lysosome pathway for degradation.[7] By removing the GPX4 protein, these degraders effectively block its function and trigger ferroptosis.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ferroptosis signaling pathway and a general experimental workflow for evaluating GPX4-targeting compounds.
Figure 1: Ferroptosis Signaling Pathway
Figure 2: Experimental Workflow
Performance Data: this compound vs. GPX4 Inhibitors
The following tables summarize key quantitative data for this compound and representative GPX4 inhibitors. Direct head-to-head comparative studies under identical conditions are limited; therefore, data is presented from various sources with specified cell lines.
Table 1: In Vitro Efficacy of PROTAC GPX4 Degraders
| Compound | Target | Mechanism | Cell Line | DC50 (µM) | IC50 (µM) | Reference |
| This compound (DC-2) | GPX4 | Degradation | HT1080 | 0.03 | - | [5][6] |
| GDC-11 | GPX4 | Degradation | - | - | 11.69 | [8][9] |
| ZX703 | GPX4 | Degradation | HT1080 | 0.135 | - | [7] |
| 8e | GPX4 | Degradation | HT1080 | - | 2-3x more potent than RSL3 | [10] |
| 18a | GPX4 | Degradation | HT1080 | 1.68 | 2.37 | [11] |
| dGPX4 | GPX4 | Degradation | - | - | 5-fold more potent than ML162 | [9][12] |
Table 2: In Vitro Efficacy of GPX4 Inhibitors
| Compound | Target | Mechanism | Cell Line | IC50 (µM) | Reference |
| RSL3 | GPX4 | Covalent Inhibition | HCT116 | 4.084 | |
| RSL3 | GPX4 | Covalent Inhibition | LoVo | 2.75 | |
| RSL3 | GPX4 | Covalent Inhibition | HT29 | 12.38 | |
| ML210 | GPX4 | Covalent Inhibition | LOX-IMVI | - (EC50 data available) | [13] |
| ML162 | GPX4 | Covalent Inhibition | p53-mutant TNBC | Potent growth suppression | [14] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and GPX4 inhibitors.
Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate cells (e.g., HT1080, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (PROTAC GPX4 degrader or GPX4 inhibitor) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a nonlinear regression model.[15]
Western Blot Analysis for GPX4 Degradation
-
Cell Lysis: Treat cells with the PROTAC GPX4 degrader at various concentrations for a specific duration (e.g., 24 hours).[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the degradation of GPX4 relative to the loading control and calculate the half-maximal degradation concentration (DC50).
Lipid Reactive Oxygen Species (ROS) Assay
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Staining: Incubate the cells with a fluorescent probe sensitive to lipid ROS, such as C11-BODIPY 581/591, for 30 minutes at 37°C.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry. An increase in the green fluorescence of the C11-BODIPY probe indicates an accumulation of lipid ROS.[15]
Conclusion
Both PROTAC GPX4 degraders and GPX4 inhibitors represent viable strategies for inducing ferroptosis in cancer cells by targeting GPX4. GPX4 inhibitors act by directly neutralizing the enzyme's activity, while PROTAC GPX4 degraders, including this compound, achieve this by eliminating the protein altogether.
The available data suggests that PROTACs can be highly potent, with DC50 values in the nanomolar range.[5][6] This catalytic mode of action may offer advantages in terms of durability of response and overcoming resistance mechanisms associated with inhibitor binding site mutations. However, the development of PROTACs is often more complex, requiring optimization of the ternary complex formation between the target, the PROTAC, and the E3 ligase.
GPX4 inhibitors, having been studied for a longer period, have a more extensive body of literature and a variety of chemical scaffolds. They offer a more direct and often more rapid means of inhibiting GPX4 function.
The choice between these two modalities will depend on the specific therapeutic context, including the cancer type, potential resistance mechanisms, and the desired pharmacokinetic and pharmacodynamic profiles. Further head-to-head studies are warranted to fully elucidate the comparative advantages and disadvantages of PROTAC-mediated degradation versus enzymatic inhibition of GPX4.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC GPX4 Degrader-1 and Other Next-Generation GPX4 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, has emerged as a promising therapeutic strategy in oncology and other diseases. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of GPX4 offer a novel modality to modulate this pathway. This guide provides an objective comparison of PROTAC GPX4 degrader-1 (also known as DC-2) with other notable GPX4 degraders, supported by available experimental data.
Quantitative Performance of GPX4 Degraders
The following table summarizes the key performance metrics of various GPX4 degraders based on published data. The half-maximal degradation concentration (DC50) represents the potency of the degrader, while the maximum degradation (Dmax) indicates its efficacy. The half-maximal inhibitory concentration (IC50) reflects the compound's effect on cell viability.
| Degrader Name | Alternative Name(s) | DC50 | Dmax | IC50 | Cell Line | Key Features |
| This compound | DC-2 | 0.03 µM[1] | >80% (at 1 µM) | 0.1 µM | HT1080[1] | ML210-based, recruits CRBN E3 ligase. |
| PROTAC GPX4 degrader-2 | Compound 18a | 1.68 µM (48h)[2] | 85% (48h)[2] | 2.37 µM | HT1080[2] | RSL3-based, recruits cIAP E3 ligase.[2] |
| ZX703 | Compound 5i | 0.135 µM[3] | 86%[3] | Not Reported | HT1080[3] | ML210-based, recruits VHL E3 ligase; degrades GPX4 via both ubiquitin-proteasome and autophagy-lysosome pathways.[3] |
| PROTAC GPX4 degrader-4 | - | 5.32 nM[4] | Not Reported | 0.09 µM (RT4) | RT4, T24, J82[4] | Induces ferroptosis in bladder cancer cells.[4] |
| PROTAC GPX4 degrader-5 | - | 28 nM[4] | Not Reported | Not Reported | Various tumor cells[4] | High selectivity and low toxicity to normal cells.[4] |
| dGPX4 | - | 200 nM[3] | Not Reported | Not Reported | HT1080 | ML162-based, recruits CRBN E3 ligase.[5] |
| GDC-11 | - | Not Reported | 33% degradation at 10 µM | 11.69 µM | Not Reported | ML162-based, CRBN-based PROTAC. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating GPX4 degraders.
PROTAC-mediated degradation of GPX4.
Workflow for evaluating GPX4 degraders.
Experimental Protocols
The following are generalized protocols for the key experiments cited. For specific details such as antibody dilutions and precise incubation times, it is recommended to consult the original research articles for each degrader.
Western Blot for GPX4 Degradation
This protocol is used to quantify the amount of GPX4 protein remaining in cells after treatment with a degrader.
-
Cell Culture and Treatment: Seed cells (e.g., HT1080) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the GPX4 degrader for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the GPX4 band intensity to the loading control. The DC50 and Dmax values can then be calculated from the dose-response curve.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a degrader.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GPX4 degrader for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation:
-
For MTT assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Lipid ROS Assay (C11-BODIPY 581/591)
This assay is used to detect the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with the GPX4 degrader for the desired time. Include a positive control (e.g., RSL3) and a negative control (vehicle).
-
Probe Loading: In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Cell Imaging/Analysis:
-
Microscopy: Wash the cells with PBS and image them using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the fluorescence in the green (e.g., FITC) and red (e.g., PE) channels. An increase in the green fluorescence intensity indicates lipid ROS accumulation.
-
This guide provides a comparative overview to aid researchers in selecting and evaluating GPX4 degraders for their specific research needs. The provided protocols offer a starting point for experimental design, which should be further optimized based on the specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: CRISPR Knockout vs. PROTAC Degradation of GPX4 for Ferroptosis Induction
For researchers, scientists, and drug development professionals, the targeted modulation of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis, presents a powerful tool for studying and potentially treating various diseases, including cancer. Two leading technologies for eliminating GPX4 function are CRISPR-Cas9 mediated gene knockout and Proteolysis Targeting Chimera (PROTAC) mediated protein degradation. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate strategy for your research needs.
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation, a key event in the iron-dependent cell death pathway known as ferroptosis.[1] Its inactivation leads to an accumulation of lipid peroxides, ultimately triggering cell death.[1] Both CRISPR knockout and PROTAC degradation offer effective means to ablate GPX4 function, but they operate through distinct mechanisms, resulting in different experimental considerations and outcomes.
At a Glance: CRISPR Knockout vs. PROTAC Degrader-1
| Feature | CRISPR Knockout of GPX4 | PROTAC GPX4 Degrader-1 |
| Mechanism of Action | Permanent gene disruption at the DNA level, preventing transcription and translation. | Transient protein degradation at the post-translational level, hijacking the ubiquitin-proteasome system. |
| Effect | Complete and permanent loss of GPX4 protein expression in the targeted cell line. | Reversible and dose-dependent reduction of GPX4 protein levels. |
| Time to Effect | Slower onset, requiring time for protein turnover after gene disruption (typically 2-3 days for efficient depletion).[2] | Rapid onset, with significant protein degradation observed within hours (e.g., ~50% degradation after 6 hours). |
| Specificity | Highly specific to the targeted DNA sequence, but potential for off-target gene edits.[3][4] | Specific to the target protein, but potential for off-target protein degradation.[5][6] |
| Reversibility | Irreversible genetic modification. | Reversible upon withdrawal of the PROTAC molecule. |
| Dosing/Control | All-or-nothing effect in a clonal population. | Tunable, dose-dependent control over the level of protein knockdown. |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for both CRISPR-mediated GPX4 knockout and the use of a PROTAC GPX4 degrader.
Table 1: Efficacy of GPX4 Ablation
| Method | Metric | Value | Cell Line | Reference |
| CRISPR/Cas9 Knockout | GPX4 Protein Reduction | 75-85% | Mouse Tissues (in vivo) | [7] |
| CRISPR/Cas9 Knockout | GPX4 Protein Depletion | Efficiently depleted | H9c2 cells | [2] |
| PROTAC GPX4 Degrader (8e) | GPX4 Degradation | More potent than RSL3 | HT1080 cells | [1] |
| PROTAC GDC-11 | GPX4 Degradation Rate | 33% at 10 µM | Not specified | [8][9] |
Table 2: Functional Consequences of GPX4 Ablation
| Method | Assay | Result | Cell Line/Model | Reference |
| CRISPR/Cas9 Knockout | Cell Viability | Decreased | Pfa1 cells | [10] |
| CRISPR/Cas9 Knockout | Lipid Peroxidation (MDA levels) | ~4-fold increase | NIH 3T3 cells | [11] |
| PROTAC GDC-11 | Cytotoxicity (IC50) | 11.69 µM | Not specified | [8][9] |
| Gpx4-IN-3 (GPX4 Inhibitor) | Cytotoxicity (IC50) | 0.15 µM | HT1080 cells | [12] |
| Gpx4-IN-3 (GPX4 Inhibitor) | Cytotoxicity (IC50) | 0.78 µM | 4T1 cells | [12] |
| Gpx4-IN-3 (GPX4 Inhibitor) | Cytotoxicity (IC50) | 6.9 µM | MCF-7 cells | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
GPX4 Signaling Pathway in Ferroptosis
Caption: GPX4's central role in preventing ferroptosis.
Experimental Workflow: CRISPR/Cas9 Knockout of GPX4
Caption: Workflow for generating and validating a GPX4 knockout cell line.
Experimental Workflow: this compound Application
Caption: Workflow for evaluating the effect of a PROTAC GPX4 degrader.
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of GPX4
This protocol provides a general guideline for generating GPX4 knockout cell lines. Optimization for specific cell lines is recommended.
Materials:
-
HEK293T or other suitable cell line
-
GPX4-specific gRNA sequences (e.g., from Santa Cruz Biotechnology, sc-425951-KO)[13]
-
Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0)
-
Lipofectamine 3000 or other transfection reagent
-
6-well plates
-
Cell culture medium and supplements
Procedure:
-
gRNA Design and Cloning: Design and clone two GPX4-specific gRNAs into the Cas9 expression vector according to the manufacturer's protocol. A typical target sequence is within the first exon.
-
Transfection:
-
Seed 300,000 cells per well in a 6-well plate.
-
Transfect the cells with the GPX4-gRNA-Cas9 plasmid using Lipofectamine 3000.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding puromycin (concentration to be determined by a kill curve for the specific cell line, typically 1.0 µg/mL) to the culture medium.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning:
-
Once a stable population of resistant cells is established, perform serial dilutions to isolate single cells in a 96-well plate.
-
Allow single cells to grow into colonies.
-
-
Validation of Knockout:
-
Expand the clonal populations.
-
Perform Western blot analysis to confirm the absence of GPX4 protein.
-
(Optional) Sequence the genomic DNA at the target locus to confirm the presence of insertions or deletions (indels).
-
Protocol 2: Western Blot Analysis of GPX4
Materials:
-
Cell lysates from control and treated/knockout cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-GPX4 (e.g., Abcam, ab125066)[14]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound or other treatment
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a consistent density in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of the this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Protocol 4: Lipid Peroxidation Assay (C11-BODIPY 581/591)
Materials:
-
Cells treated with GPX4 knockout or degrader
-
C11-BODIPY 581/591 dye
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells as described in the respective protocols for CRISPR knockout or PROTAC degradation.
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 (e.g., 2 µM) in PBS or serum-free medium.
-
Harvest the cells and resuspend them in the C11-BODIPY working solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Wash the cells once with PBS.
-
Analyze the cells by flow cytometry. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC), while the reduced form will fluoresce in the red channel (e.g., PE-Texas Red). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[10]
-
Conclusion: Choosing the Right Tool for the Job
The choice between CRISPR knockout and PROTAC degradation of GPX4 depends on the specific research question and experimental design.
-
CRISPR/Cas9 knockout is the gold standard for creating a permanent and complete loss-of-function model. It is ideal for studying the long-term consequences of GPX4 ablation and for creating stable cell lines for screening and mechanistic studies.
-
This compound offers a more dynamic and tunable approach. Its rapid and reversible action makes it well-suited for studying the acute effects of GPX4 loss, for validating GPX4 as a therapeutic target, and for in vivo studies where temporal control is crucial.
By understanding the distinct advantages and limitations of each technology, researchers can make an informed decision to effectively investigate the critical role of GPX4 in cellular physiology and disease.
References
- 1. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 2. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gpx4 ablation in adult mice results in a lethal phenotype accompanied by neuronal loss in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news.berkeley.edu [news.berkeley.edu]
- 9. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scbt.com [scbt.com]
- 14. GPX4 knockdown suppresses M2 macrophage polarization in gastric cancer by modulating kynurenine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Rescuing the Effects of PROTAC GPX4 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis, has emerged as a promising therapeutic strategy in oncology. PROTAC GPX4 degrader-1, also known as DC-2, is a proteolysis-targeting chimera that effectively induces the degradation of GPX4, leading to cancer cell death through ferroptosis.[1] This guide provides a comparative analysis of this compound, its alternatives, and crucial rescue experiments that validate its mechanism of action.
Understanding the Mechanism: GPX4 Degradation and Ferroptosis
This compound functions by hijacking the cell's natural protein disposal system.[2][3] It simultaneously binds to GPX4 and an E3 ubiquitin ligase, facilitating the ubiquitination of GPX4 and its subsequent degradation by the proteasome.[2][3] Some GPX4 degraders have also been shown to utilize the autophagy-lysosome pathway for degradation.[2][4][5] The depletion of GPX4, an enzyme crucial for detoxifying lipid peroxides, leads to their accumulation and triggers a specific form of iron-dependent cell death known as ferroptosis.[6][7]
The GPX4 Signaling Pathway in Ferroptosis
The following diagram illustrates the central role of GPX4 in preventing ferroptosis. PROTAC GPX4 degraders disrupt this protective mechanism.
Caption: The GPX4 signaling pathway in the context of ferroptosis and its targeting by this compound.
Rescue Experiments: Validating the On-Target Effect
To confirm that the cytotoxic effects of a PROTAC are due to the degradation of the target protein, rescue experiments are essential. These experiments aim to reverse the effects of the degrader by interfering with its mechanism of action.
Experimental Workflow for a Rescue Experiment
The following diagram outlines a typical workflow for a rescue experiment with a PROTAC degrader.
Caption: A generalized workflow for a rescue experiment to validate the on-target effects of a PROTAC degrader.
Comparison of this compound and Alternatives
Several molecules have been developed to target GPX4, either through degradation or inhibition. The following table summarizes the quantitative data for this compound and some of its alternatives.
| Compound Name | Mechanism | Target Ligand | E3 Ligase Ligand | DC50 | IC50 | Cell Line | Citation |
| This compound (DC-2) | Degrader | ML210 | CRBN | 0.03 µM | 0.1 µM | HT1080 | [1][5] |
| dGPX4 | Degrader | ML162 | CRBN | 200 nM | - | HT1080 | [4] |
| GDC-11 | Degrader | ML162 | CRBN | - (33% degradation at 10 µM) | 11.69 µM | - | [8][9] |
| ZX703 (5i) | Degrader | ML210 | VHL | 0.135 µM | - | HT1080 | [4] |
| Compound 18a | Degrader | RSL3 | cIAP | 1.68 µM (48h) | 2.37 µM | HT1080 | [10] |
| Compound 8e | Degrader | RSL3 | VHL | - | 2-3x more potent than RSL3 | HT1080 | [2][3] |
| ML210 | Inhibitor | - | - | - | - | - | [4] |
| RSL3 | Inhibitor | - | - | - | - | - | [2] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of a biological or biochemical function. Data from different studies may not be directly comparable due to variations in experimental conditions.
Detailed Experimental Protocols for Key Rescue Experiments
Rescue of GPX4 Degradation by Proteasome Inhibition
Objective: To demonstrate that the degradation of GPX4 by the PROTAC is dependent on the proteasome.
Protocol:
-
Cell Culture: Plate HT1080 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with a proteasome inhibitor, such as MG-132 (10 µM), for 2-4 hours.
-
PROTAC Treatment: Add this compound at various concentrations (e.g., 0.01, 0.1, 1 µM) to the pre-treated cells. Include a vehicle control group and a group treated with the PROTAC alone.
-
Incubation: Incubate the cells for the desired time (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against GPX4 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of GPX4 protein. In the rescue group, the degradation of GPX4 should be significantly reduced compared to the group treated with the PROTAC alone.
Rescue of Cell Death by a Ferroptosis Inhibitor
Objective: To confirm that the cell death induced by the GPX4 degrader is due to ferroptosis.
Protocol:
-
Cell Culture: Plate cells (e.g., HT1080) in a 96-well plate.
-
Pre-treatment: Treat the cells with a ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1; 1-5 µM), for 2 hours.[4]
-
PROTAC Treatment: Add this compound at a range of concentrations.
-
Incubation: Incubate for 24-72 hours.
-
Cell Viability Assay:
-
Perform a cell viability assay such as MTT or CellTiter-Glo according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
-
Analysis: The ferroptosis inhibitor should significantly rescue the cell death induced by the PROTAC, resulting in higher cell viability compared to cells treated with the PROTAC alone.
Genetic Rescue by E3 Ligase Knockout
Objective: To validate the specific E3 ligase recruited by the PROTAC.
Protocol:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a knockout of the specific E3 ligase (e.g., CRBN for this compound) in the target cell line. Validate the knockout by Western blotting.
-
PROTAC Treatment: Treat both the wild-type and knockout cell lines with this compound.
-
Analysis: Perform Western blotting to assess GPX4 levels and a cell viability assay to measure the cytotoxic effect.
-
Expected Outcome: In the E3 ligase knockout cells, the PROTAC should fail to degrade GPX4 and induce cell death, demonstrating the dependency on that specific E3 ligase.
By employing these rescue experiments and comparative analyses, researchers can rigorously validate the on-target effects of this compound and benchmark its performance against alternative therapeutic strategies. This comprehensive approach is crucial for the continued development of targeted protein degraders as a powerful modality in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC GPX4 Degraders: Mass Spectrometry-Based Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, has emerged as a promising therapeutic strategy in cancer research. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of GPX4 offer a novel approach to modulate this pathway. This guide provides an objective comparison of prominent GPX4-targeting PROTACs, with a focus on their analysis using mass spectrometry. While a direct head-to-head global proteomics comparison of all listed degraders in a single study is not publicly available, this guide synthesizes existing data to facilitate an informed evaluation.
Performance Comparison of GPX4 PROTAC Degraders
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for comparison include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of three notable GPX4 PROTAC degraders in the HT1080 fibrosarcoma cell line.
| PROTAC Degrader | Warhead | E3 Ligase Recruited | DC50 (µM) in HT1080 cells | Dmax (%) in HT1080 cells | Primary Degradation Pathway(s) |
| PROTAC GPX4 degrader-1 (DC-2) | ML210 | CRBN | 0.03[1] | Not Reported | Ubiquitin-Proteasome & Autophagy-Lysosome[1] |
| Compound 5i (ZX703) | ML210 | VHL | 0.135[2] | >80% after 12h[2] | Ubiquitin-Proteasome & Autophagy-Lysosome[2] |
| dGPX4 | ML162 | CRBN | 0.2 | >90% | Ubiquitin-Proteasome |
Key Observations:
-
This compound (DC-2) demonstrates the highest potency in HT1080 cells with a DC50 of 0.03 µM.[1]
-
Compound 5i (ZX703) and dGPX4 also show potent degradation of GPX4.
-
All three degraders leverage the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system, with DC-2 and Compound 5i also implicating the autophagy-lysosome pathway in their mechanism of action.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized, yet detailed, protocols for key experiments involved in the mass spectrometry analysis of PROTAC-treated cells, based on common practices in the field.
Cell Culture and PROTAC Treatment
-
Cell Seeding: HT1080 cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubation: Cells are cultured for 24 hours at 37°C in a 5% CO2 incubator.
-
PROTAC Treatment: The cell culture medium is replaced with fresh medium containing the desired concentration of the PROTAC GPX4 degrader (e.g., DC-2, Compound 5i, or dGPX4) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 2, 4, 8, 12, or 24 hours) to allow for protein degradation.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
Reduction and Alkylation: An equal amount of protein from each sample is reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.
-
Protein Digestion: Proteins are digested into peptides using a proteolytic enzyme, typically trypsin, overnight at 37°C.
-
Peptide Cleanup: The resulting peptide mixture is desalted and cleaned up using C18 solid-phase extraction cartridges.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The digested peptides are separated using a nano-flow high-performance liquid chromatography (HPLC) system with a C18 reverse-phase column over a gradient of increasing organic solvent.
-
Mass Spectrometry Analysis: The eluted peptides are ionized using electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.
Data Analysis
-
Database Searching: The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Statistical Analysis: The protein quantification data is statistically analyzed to identify proteins that show significant changes in abundance between the PROTAC-treated and vehicle control groups.
-
Bioinformatic Analysis: The list of significantly altered proteins is further analyzed using bioinformatics tools to identify enriched pathways and biological processes affected by GPX4 degradation.
Visualizing the Process: From Treatment to Analysis
To better understand the workflow and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
PROTAC GPX4 Degrader-1: A Comparative Analysis of Selectivity Against Selenoproteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of PROTAC GPX4 degrader-1 (also known as DC-2) with other human selenoproteins. As a potent degrader of Glutathione Peroxidase 4 (GPX4), a critical regulator of ferroptosis, its selectivity is a key parameter for its therapeutic potential and off-target effects. This document summarizes the available data, outlines relevant experimental methodologies, and provides visual diagrams to illustrate the underlying molecular pathways and experimental workflows.
Introduction to this compound and Selenoproteins
This compound is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to GPX4, leading to its ubiquitination and subsequent degradation by the proteasome[1]. This targeted protein degradation induces ferroptosis, a form of iron-dependent programmed cell death, which has emerged as a promising therapeutic strategy for cancer. The degrader is designed based on the covalent GPX4 inhibitor ML210, which serves as the warhead for binding to GPX4[1].
The human selenoproteome comprises a family of proteins that contain the 21st amino acid, selenocysteine. These proteins play crucial roles in redox regulation, antioxidant defense, and thyroid hormone metabolism. Key families of selenoproteins include Glutathione Peroxidases (GPXs), Thioredoxin Reductases (TrxRs), and Iodothyronine Deiodinases (DIOs). Due to the conserved nature of the active site in some of these enzymes, assessing the cross-reactivity of a GPX4-targeted degrader is essential.
Comparative Selectivity Data
Direct experimental data from whole-proteome analysis or targeted western blotting specifically assessing the cross-reactivity of this compound against a panel of other selenoproteins is not extensively available in the public domain. However, the selectivity of its warhead, ML210, has been investigated. Studies have shown that ML210 exhibits "remarkable proteome-wide selectivity" for GPX4, with fewer off-target covalent interactions compared to other GPX4 inhibitors like RSL3 and ML162.
While PROTACs can exhibit different selectivity profiles compared to their parent warheads, the high selectivity of ML210 suggests a favorable starting point for the selectivity of this compound. The table below provides a qualitative comparison based on the known selectivity of the warhead and general principles of PROTAC design.
| Selenoprotein Family | Key Members | Reported Cross-reactivity with ML210 (Warhead) | Inferred Cross-reactivity with this compound |
| Glutathione Peroxidases (GPXs) | GPX1, GPX2, GPX3 | Low to negligible | Likely low, but not experimentally confirmed |
| Thioredoxin Reductases (TrxRs) | TXNRD1, TXNRD2, TXNRD3 | Low to negligible | Likely low, but not experimentally confirmed |
| Iodothyronine Deiodinases (DIOs) | DIO1, DIO2, DIO3 | Not reported | Unknown, requires experimental validation |
| Other Selenoproteins | Selenoprotein P (SELENOP), etc. | Not reported | Unknown, requires experimental validation |
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer context, the following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for assessing its selectivity.
References
A Comparative In Vivo Efficacy Analysis: PROTAC GPX4 Degrader-1 vs. Standard of Care in Fibrosarcoma
A novel proteolysis-targeting chimera (PROTAC) designed to degrade Glutathione Peroxidase 4 (GPX4), referred to as dGPX4, has demonstrated significant tumor growth suppression in preclinical models of fibrosarcoma. This guide provides a comparative analysis of the in vivo efficacy of dGPX4 against the standard-of-care chemotherapeutic agent, doxorubicin (B1662922), in the context of an HT-1080 fibrosarcoma xenograft mouse model.
This comparison aims to equip researchers, scientists, and drug development professionals with a concise overview of the performance of this emerging therapeutic modality against an established treatment, supported by available experimental data.
Performance Comparison at a Glance
The following table summarizes the in vivo efficacy of the PROTAC GPX4 degrader dGPX4, delivered via lipid nanoparticles (dGPX4@401-TK-12), and the standard-of-care chemotherapy, doxorubicin, in suppressing tumor growth in an HT-1080 fibrosarcoma xenograft mouse model.
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition | Noted Side Effects |
| PROTAC GPX4 Degrader (dGPX4@401-TK-12) | Intravenous injection | Effectively suppressed tumor growth[1] | No appreciable side effects reported[2] |
| Doxorubicin (Standard of Care) | Intravenous or Intraperitoneal injection (e.g., 6-10 mg/kg weekly)[3] | Significant antitumor activity[3] | Potential for cardiotoxicity and other dose-limiting toxicities[4] |
Mechanism of Action and Experimental Workflow
The PROTAC GPX4 degrader, dGPX4, operates by inducing the targeted degradation of GPX4, a key enzyme that protects cells from ferroptosis, a form of iron-dependent cell death. By removing GPX4, the PROTAC sensitizes cancer cells to ferroptosis, leading to tumor cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Assessing the Immunogenicity of GPX4 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Direct immunogenicity data for a specific molecule designated "PROTAC GPX4 degrader-1" (also known as DC-2) is not extensively available in the public domain. However, the primary mechanism of action for this class of molecules—the degradation of Glutathione (B108866) Peroxidase 4 (GPX4) to induce ferroptosis—is increasingly recognized for its potential to trigger an immune response. This guide provides a comparative overview of various GPX4 degraders, focusing on their capacity to induce immunogenic cell death (ICD), a key indicator of their immunogenic potential.
Introduction to GPX4, Ferroptosis, and Immunogenicity
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation.[1] Its degradation leads to an accumulation of lipid reactive oxygen species (ROS), culminating in a form of regulated cell death known as ferroptosis.[2] Recent studies have revealed that ferroptosis can be immunogenic, meaning it can trigger an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs) that activate the immune system.[3][4][5] This has significant implications for cancer therapy, suggesting that inducing ferroptosis through GPX4 degradation could not only directly kill cancer cells but also stimulate a durable anti-tumor immunity.[6][7]
This guide compares several PROTAC (Proteolysis Targeting Chimera) and PDTAC (Photodegradation Targeting Chimera) molecules designed to degrade GPX4, summarizing their known characteristics and providing a framework for assessing their immunogenic potential.
Comparative Analysis of GPX4 Degraders
While direct comparative studies on the immunogenicity of all listed GPX4 degraders are not available, their potential to induce an immune response can be inferred from their efficacy in degrading GPX4 and inducing ferroptosis. The table below summarizes key data for several reported GPX4 degraders.
| Degrader Name | Warhead (GPX4 Ligand) | E3 Ligase Ligand | DC50 | Cell Line | Key Findings & Immunogenicity Insights |
| This compound (DC-2) | ML210 derivative | CRBN | 0.03 µM | HT1080 | Efficiently degrades GPX4 and induces ferroptosis.[8][9][10] Its potential for immunogenicity lies in its potent induction of ferroptotic cell death. |
| dGPX4 | ML162 derivative | CRBN | ~0.2 µM | HT1080 | Shown to be more potent at inducing ferroptosis than its corresponding inhibitor (ML162).[2] Nanoparticle delivery in vivo effectively suppressed tumor growth.[11] |
| ZX703 (compound 5i) | ML210 derivative | VHL | 0.135 µM | HT1080 | Degrades GPX4 via both proteasome and lysosome pathways, inducing lipid ROS accumulation and ferroptosis.[2] |
| PROTAC GPX4 degrader (8e) | RSL3 derivative | VHL | Not specified | HT1080 | More potent than the inhibitor RSL3 in anti-tumor assays and degrades GPX4 via both UPS and autophagy-lysosome pathways.[12][13] |
| GDC-11 | ML162 derivative | CRBN | 33% degradation at 10 µM | Not specified | Demonstrates GPX4 degradation, cytotoxicity, and lipid peroxide accumulation, characteristic of ferroptosis induction.[14][15] |
| PDTACs (PV-1, PV-2) | GPX4-targeting peptides | Verteporfin (Photosensitizer) | Light-dependent | A549, etc. | Upon red-light irradiation, selectively degrades GPX4, leading to immunogenic ferroptosis and eliciting potent anti-tumor immunity in vivo.[1][3][6][7][16] |
Experimental Protocols for Assessing Immunogenicity
The immunogenicity of a GPX4 degrader is primarily assessed by its ability to induce immunogenic cell death (ICD). Below are key experimental protocols to evaluate this.
In Vitro Assays for Immunogenic Cell Death
-
Quantification of DAMPs Release:
-
High Mobility Group Box 1 (HMGB1) Release: Measure the concentration of HMGB1 in the supernatant of cancer cells treated with the GPX4 degrader using an ELISA kit. Increased extracellular HMGB1 is a hallmark of ICD.
-
ATP Secretion: Quantify extracellular ATP from treated cells using a bioluminescence-based assay. ATP acts as a "find-me" signal for phagocytes.
-
Calreticulin (CRT) Exposure: Detect surface-exposed CRT on treated cancer cells via flow cytometry using a fluorescently labeled anti-CRT antibody. CRT is an "eat-me" signal.[4]
-
-
Dendritic Cell (DC) Maturation Assay:
-
Co-culture bone marrow-derived dendritic cells (BMDCs) with cancer cells previously treated with the GPX4 degrader.
-
After 24 hours, analyze the expression of DC maturation markers (e.g., CD80, CD86, MHC-II) on the BMDCs by flow cytometry.[17] An upregulation of these markers indicates DC activation, a critical step for initiating an adaptive immune response.
-
-
Phagocytosis Assay:
-
Label GPX4 degrader-treated cancer cells with a fluorescent dye (e.g., CFSE).
-
Co-culture the labeled cancer cells with phagocytes (e.g., macrophages or DCs).
-
Quantify the uptake of fluorescent cancer cells by the phagocytes using flow cytometry or fluorescence microscopy.[4]
-
In Vivo Immunogenicity Assessment
-
Vaccination Assay:
-
Treat cancer cells in vitro with the GPX4 degrader to induce ferroptosis.
-
Inject these treated cells subcutaneously into one flank of immunocompetent mice.
-
After a set period (e.g., 7-10 days), challenge the mice with a subcutaneous injection of live cancer cells in the opposite flank.
-
Monitor tumor growth in the challenged flank. A significant delay or prevention of tumor growth compared to control groups indicates the induction of a protective anti-tumor immune response.[18]
-
-
Analysis of Tumor-Infiltrating Immune Cells:
-
Establish tumors in immunocompetent mice and treat them with the GPX4 degrader.
-
Excise the tumors at various time points and prepare single-cell suspensions.
-
Use multi-color flow cytometry to phenotype and quantify different immune cell populations within the tumor microenvironment, such as CD8+ T cells, CD4+ T cells, regulatory T cells, and myeloid-derived suppressor cells. An increase in the ratio of cytotoxic T cells to regulatory T cells is indicative of a productive anti-tumor immune response.[19]
-
Visualizing Key Pathways and Workflows
Signaling Pathway of GPX4 and Ferroptosis
Caption: GPX4 degradation by a PROTAC prevents the reduction of lipid peroxides, leading to ferroptosis.
Experimental Workflow for In Vitro Immunogenicity Assessment
Caption: Workflow for evaluating the immunogenic potential of GPX4 degraders in vitro.
Logical Flow of PROTAC-Mediated Degradation and Immune Activation
Caption: Causal chain from GPX4 degradation to the generation of anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDTAC: Targeted Photodegradation of GPX4 Triggers Ferroptosis and Potent Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMIC-24. FERROPTOSIS INDUCES IMMUNOGENIC CELL DEATH AND SYNERGIZES WITH CD47 BLOCKADE TO REPROGRAM THE GLIOMA MICROENVIRONMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenic ferroptosis and where to find it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound| CAS NO:2916433-81-1| GlpBio [glpbio.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ferroptosis becomes immunogenic: implications for anticancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic CD8+ T Cells Downregulate GPX4 to Promote Ferroptosis in Melanoma That Drives Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PROTAC GPX4 Degrader-1: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of PROTAC GPX4 degrader-1, a novel compound in cancer research. By adhering to these procedures, laboratories can maintain a safe working environment and comply with regulatory standards.
This compound is a proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of programmed cell death. As with any novel chemical entity, understanding its hazard profile and waste management requirements is critical. This document outlines the step-by-step procedures for the safe disposal of this compound, its contaminated labware, and related materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). The specific requirements should be confirmed by consulting the Safety Data Sheet (SDS) for the compound.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Protective Clothing | Laboratory coat. |
| Respiratory Protection | May be required if handling the compound as a powder outside of a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or down the sanitary sewer.
-
Segregation of Waste:
-
All waste materials contaminated with this compound must be segregated from other laboratory waste streams.
-
This includes unused or expired compound, solutions containing the degrader, contaminated consumables (e.g., pipette tips, vials, and gloves), and spill cleanup materials.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.
-
Include the date when the first item of waste is added to the container and the name of the principal investigator or responsible party.
-
-
Accumulation and Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials.
-
Keep the waste container sealed at all times, except when adding waste.
-
-
Disposal of Contaminated Labware:
-
Solid Waste: Non-sharp solid waste, such as gloves and paper towels, should be placed directly into the designated hazardous waste container.
-
Sharps: Contaminated sharps, including needles and razor blades, must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the glassware can be managed as regular laboratory glass waste, unless institutional policy dictates otherwise.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation is completed accurately before the scheduled pickup.
-
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of this compound, the following diagrams illustrate its mechanism of action and the general workflow for its proper disposal.
Safeguarding Your Research: A Guide to Handling PROTAC GPX4 Degrader-1
For researchers, scientists, and drug development professionals, the safe and effective handling of potent, targeted compounds like PROTAC GPX4 degrader-1 is paramount. This document provides essential safety protocols, operational guidance, and disposal plans to ensure the integrity of your research and the safety of laboratory personnel.
This compound is a powerful research tool designed to induce ferroptosis, a form of regulated cell death, by targeting the glutathione (B108866) peroxidase 4 (GPX4) enzyme for degradation.[1] Due to its potent biological activity, stringent adherence to safety and handling procedures is critical. This guide is intended to be a primary resource for laboratory safety and chemical handling, fostering a culture of safety and enabling groundbreaking research.
Immediate Safety and Handling
This compound is a potent, biologically active small molecule and should be handled with care. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the PROTAC. |
| Body Protection | A fully-buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects against contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher is recommended, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation of this potent compound. |
Engineering Controls and Work Practices
All handling of this compound, including weighing, solution preparation, and addition to cell cultures, must be conducted within a certified chemical fume hood to prevent the release of airborne particles.
Operational Plan: Storage and Solution Preparation
Proper storage and preparation are crucial for maintaining the compound's stability and ensuring accurate experimental results.
| Parameter | Guideline |
| Storage of Solid Compound | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] |
| Storage of Stock Solutions | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide)[1] |
Stock Solution Preparation: For a 10 mM stock solution, dissolve 10 mg of this compound in 1.0065 mL of DMSO. Further dilutions should be made in an appropriate solvent for your specific experimental needs.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, tubes, and lab paper, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: Collect all unused stock solutions, contaminated cell culture media, and other liquid waste containing the PROTAC in a separate, sealed, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste" with the full chemical name.
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of all hazardous waste. They will ensure that the waste is managed in accordance with local, state, and federal regulations.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Western Blot for GPX4 Degradation
This protocol is to confirm the degradation of GPX4 protein in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells (e.g., HT1080) in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.003-1 µM) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of GPX4 degradation-induced ferroptosis and a typical experimental workflow.
Caption: GPX4 Degradation and Ferroptosis Induction Pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
